The table below summarizes key quantitative data from biochemical and cellular studies.
| Parameter | Experimental System | Value / Finding | Citation |
|---|---|---|---|
| Topo II Inhibition (IC₅₀) | In vitro relaxation assay | 3.2 μg/mL | [1] |
| Cytotoxicity (IC₅₀ / LD₅₀) --- AML Cell Lines | MV4-11 cells | 0.095 μM | [2] | | --- AML Cell Lines | HL-60 cells | 0.884 μM | [2] | | --- Primary AML Blasts | 88 patient samples | 2.30 ± 1.87 μM (mean LD₅₀) | [3] | | --- Broad Panel | 15 human tumor cell lines | 0.04 to 1.155 μM | [1] [2] | | Cleavage Complex Formation | CCRF-CEM cells (ICE Bioassay) | Detectable at 1 μM; comparable to 1 μM doxorubicin | [4] [5] | | Radiosensitization (DEF) | U251 glioblastoma cells (Clonogenic assay) | 1.51 (at 75 nmol/L) | [6] | | In Vivo Efficacy | P388 leukemia mouse model | Potent activity at 50 mg/kg (i.p.) | [1] [7] |
Voreloxin's anticancer activity is driven by a multi-step process that culminates in irreversible DNA damage and cell death. The following diagram maps this mechanism and the subsequent cellular fate.
Voreloxin's pathway from DNA binding to apoptosis.
To investigate voreloxin's mechanism, several key assays are employed. The workflow for a central DNA relaxation assay is detailed below.
Steps to assess Topoisomerase II inhibition and poisoning.
ICE Bioassay (In Vivo Complex of Enzyme Assay)
Pulsed-Field Gel Electrophoresis (PFGE)
Cell Cycle Analysis by Flow Cytometry
Voreloxin is mechanistically distinct from other topoisomerase II inhibitors, which contributes to its unique profile.
Voreloxin hydrochloride represents a novel class of topoisomerase II inhibitor with a defined mechanism of DNA intercalation and site-selective topoisomerase II poisoning. Its unique chemical structure and mechanistic signature—distinct from anthracyclines—along with its ability to evade common resistance mechanisms, make it a valuable candidate for ongoing clinical development, particularly in acute myeloid leukemia [8] [3].
Voreloxin (vosaroxin) represents a first-in-class anticancer quinolone derivative that exhibits a novel mechanism of topoisomerase II inhibition through site-selective DNA damage. This naphthyridine analog distinguishes itself from traditional anthracyclines through its unique chemical scaffold, favorable pharmacokinetic profile, and reduced susceptibility to multidrug resistance mechanisms. Voreloxin demonstrates significant preclinical activity in acute myeloid leukemia (AML) models, both as a single agent and in combination with cytarabine, with synergistic effects observed across multiple studies. Clinical trials have shown promising results in AML and ovarian cancer, with a distinct safety profile characterized by reversible myelosuppression and mucositis rather than the cardiotoxicity associated with anthracyclines. Its dual mechanism of action combining DNA intercalation and topoisomerase II poisoning positions voreloxin as a promising therapeutic candidate worthy of further clinical development, particularly for patients with relapsed or refractory hematologic malignancies.
Voreloxin (also known as vosaroxin or SNS-595) is a first-in-class anticancer agent derived from the quinolone family, specifically classified as a naphthyridine analog [1] [2]. Unlike conventional quinolones primarily used as antibiotics, voreloxin has been optimized for anticancer activity through its unique mechanism of topoisomerase II inhibition. The drug is being developed by Sunesis Pharmaceuticals and has received orphan drug designation from the FDA for the treatment of acute myeloid leukemia (AML) [3]. The current development status has advanced to Phase III clinical trials for AML and earlier phase investigation for ovarian cancer [2] [3].
The molecular structure of voreloxin features a stable quinolone core that differentiates it chemically from anthracyclines, contributing to its distinct pharmacological properties [1]. Key differentiating features include:
These pharmaceutical characteristics potentially translate to reduced off-target organ toxicities compared to traditional anthracyclines, while maintaining potent anticancer activity [1].
Voreloxin exhibits a sophisticated dual mechanism that integrates DNA intercalation with topoisomerase II inhibition, resulting in site-selective DNA damage [1] [2]. The compound intercalates into DNA at specific sites, preferentially targeting GC-rich regions similar to antibacterial quinolones [1]. This intercalation occurs in a replication-dependent manner, meaning the DNA damage is particularly potent in actively dividing cells [4].
Simultaneously, voreloxin functions as a topoisomerase II poison by stabilizing the cleavable complex formed between topoisomerase II and DNA [4] [2]. This inhibition prevents the re-ligation of double-strand breaks normally facilitated by topoisomerase II, converting transient DNA breaks into permanent lesions [2]. The site-selectivity of voreloxin-induced DNA damage differentiates it from traditional topoisomerase II inhibitors like etoposide and doxorubicin, which cause more generalized DNA damage [1].
The DNA damage induced by voreloxin triggers a complex cellular response that determines cell fate. Research has demonstrated that homologous recombination repair (HRR) is essential for recovery from voreloxin-induced DNA damage, highlighting a potential avenue for synthetic lethality approaches [5]. Compared to doxorubicin, voreloxin induces less overall DNA fragmentation and shows a different pattern of damage across the cell cycle, with peak damage occurring in G2/M phase > S phase >> G1 phase [5].
The following diagram illustrates the key molecular mechanisms and cellular consequences of voreloxin activity:
Voreloxin's dual mechanism of action leads to apoptotic cell death through coordinated DNA damage and cell cycle arrest.
Voreloxin treatment triggers dose-dependent cell cycle arrest at the G2/M phase, a critical checkpoint that allows cells to repair DNA damage before proceeding to mitosis [4] [2]. This arrest results from the activation of DNA damage checkpoints in response to double-strand breaks induced by voreloxin. When DNA damage exceeds repairable thresholds, cells undergo programmed cell death (apoptosis) through both intrinsic and extrinsic pathways [4] [6].
Studies in AML cell lines and primary patient samples have demonstrated that voreloxin induces phosphatidylserine externalization (detected by Annexin V staining) and caspase-3 activation, confirming apoptotic cell death [4]. The pro-apoptotic activity occurs in a p53-independent manner, as evidenced by maintained efficacy in p53-null K562 cell lines [4]. This independence from p53 status is particularly valuable in cancer therapy, as many malignancies harbor p53 mutations that confer resistance to conventional treatments.
Voreloxin has demonstrated broad cytotoxic activity across various cancer models, with particular potency in hematologic malignancies. In primary AML blasts (n=88), the mean LD₅₀ value was 2.30 μM (±1.87 standard deviation), indicating significant sensitivity to voreloxin treatment [4]. The drug maintained activity in anthracycline-resistant models, attributed to its avoidance of P-glycoprotein-mediated efflux [1].
The following table summarizes key efficacy data from preclinical studies:
| Cancer Model | Experimental System | Key Findings | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia | Primary AML blasts (n=88) | Mean LD₅₀ = 2.30 μM (±1.87) | [4] |
| AML Cell Lines | HL-60, MV4-11 | Dose-dependent cytotoxicity and apoptosis | [1] [4] |
| Combination Therapy | Voreloxin + Cytarabine | Synergistic (CI<0.85) in 22/25 primary AML samples | [4] |
| In Vivo Efficacy | Mouse bone marrow ablation model | Reversible myelosuppression with supra-additive activity in combination | [1] |
| Solid Tumors | Lung (A549) and colon (HTC-116) cancer | Cell cycle arrest at G2/M phase and apoptosis induction | [6] |
Table 1: Summary of Voreloxin's Preclinical Anticancer Efficacy
The combination of voreloxin with cytarabine (Ara-C) has demonstrated particularly promising synergistic effects in AML models [1] [4]. Comprehensive synergy experiments revealed that 22 out of 25 primary AML samples tested exhibited synergistic cytotoxicity, with a mean combination index (CI) of 0.79 (where CI<0.85 indicates synergy) [4]. This combination has progressed to clinical evaluation based on these compelling preclinical data.
The molecular basis for this synergy likely stems from complementary mechanisms of action: cytarabine functions as a nucleoside analog that inhibits DNA synthesis, while voreloxin causes DNA double-strand breaks through topoisomerase II inhibition. The sequential or concurrent application of these agents creates a therapeutic convergence that overwhelms the DNA repair capacity of leukemic cells. In vivo studies in mouse models have confirmed supra-additive activity with manageable hematologic toxicity characterized by reversible reductions in peripheral white blood cells and platelets [1].
Voreloxin has been evaluated in multiple clinical trials, including Phase I and II studies in both solid tumors and hematologic malignancies [7] [3]. In a Phase II trial involving 113 older adults with newly diagnosed, previously untreated AML, single-agent voreloxin demonstrated promising activity with a comparable safety profile across different age groups [7]. Preliminary results from a Phase Ib trial of voreloxin combined with cytarabine in relapsed/refractory AML patients indicated that voreloxin pharmacokinetics were unaffected by co-administration with cytarabine, supporting the pharmacological compatibility of this combination [7].
The clinical safety profile of voreloxin differs notably from traditional anthracyclines. The dose-limiting toxicities observed in clinical studies include reversible oral mucositis in leukemia trials and neutropenia with acceptable frequency of febrile neutropenia in solid tumor studies [1]. Importantly, voreloxin has not demonstrated the cardiotoxicity typically associated with anthracyclines, which can be dose-limiting and irreversible [1] [3].
Voreloxin exhibits several advantageous properties that enable it to overcome common chemoresistance mechanisms. A key differentiator is that voreloxin is not a substrate for P-glycoprotein (P-gp), an efflux pump frequently overexpressed in relapsed cancers that contributes to multidrug resistance [1] [3]. This property is particularly relevant in AML, where both older patients and those with relapsed disease often express higher levels of P-gp [1].
Additionally, voreloxin maintains activity in p53-deficient malignancies, as demonstrated by its efficacy in p53-null K562 cell lines [4]. Since p53 mutations are common in therapy-resistant cancers, this independence from functional p53 signaling expands voreloxin's potential application to tumors that would otherwise be resistant to apoptosis induction. The site-selective DNA damage mechanism also differs from the more generalized DNA damage caused by anthracyclines, potentially bypassing specific DNA repair adaptations that develop in treatment-resistant cells [1].
The following table highlights key differentiating features between voreloxin and traditional anthracyclines:
| Characteristic | Voreloxin | Anthracyclines (e.g., Doxorubicin) |
|---|---|---|
| Chemical Class | Naphthyridine derivative (quinolone family) | Tetracycline derivative |
| DNA Damage Pattern | Site-selective (GC-rich regions) | Generalized |
| P-gp Substrate | No | Yes |
| p53 Dependence | Independent | Dependent |
| Cardiotoxicity | Not observed | Dose-limiting |
| Reactive Oxygen Species | Minimal generation | Significant generation |
| Primary Dose-Limiting Toxicity | Mucositis, neutropenia | Cardiotoxicity, myelosuppression |
| Resistance in MDR Models | Maintains activity | Often compromised |
Table 2: Comparative Profile of Voreloxin Versus Traditional Anthracyclines
Standardized protocols for evaluating voreloxin activity in vitro have been established across multiple studies. For cell viability assays, researchers typically utilize human leukemia cell lines (e.g., HL-60, MV4-11, CCRF-CEM) maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere [1] [4]. Cells are seeded in 96-well plates at approximately 1×10⁵ cells/well and exposed to serial dilutions of voreloxin for designated treatment periods.
Voreloxin stock solutions (10 mM) are prepared in 0.17% methanesulfonic acid and diluted in fresh growth media immediately before use [1]. Vehicle controls containing equivalent dilutions of methanesulfonic acid without active compound are included in all experiments. Following drug exposure (typically 48 hours), viability is assessed using CellTiter-Glo Luminescent Cell Viability Assay or MTS tetrazolium reduction assays according to manufacturers' protocols [1] [4]. IC₅₀ values are determined using non-linear regression of sigmoidal dose-response curves with variable slope.
For combination studies with cytarabine, the two drugs are typically tested at fixed concentration ratios based on preliminary single-agent IC₅₀ values. The combination index (CI) is calculated according to the method of Chou and Talalay, where CI < 0.85 indicates synergy, CI = 0.85-1.2 indicates additive effects, and CI > 1.2 indicates antagonism [1] [4].
Detailed protocols for assessing voreloxin-induced apoptosis and cell cycle effects involve flow cytometric analysis of cells stained with appropriate markers. For apoptosis detection, cells are typically stained with Annexin V-FITC and propidium iodide using commercial apoptosis detection kits according to manufacturers' instructions [4] [6]. After voreloxin treatment, cells are washed in phosphate-buffered saline (PBS), resuspended in binding buffer containing calcium chloride, and incubated with Annexin V-FITC in the dark for 10 minutes prior to propidium iodide addition and immediate analysis by flow cytometry.
For cell cycle analysis, voreloxin-treated cells (typically 1×10⁶ cells per sample) are harvested, washed in cold PBS, and fixed in ice-cold 70% ethanol at -20°C [4]. Prior to analysis, cells are pelleted and resuspended in PBS containing propidium iodide (40 μg/mL) and RNase (100 μg/mL), then incubated at 37°C for 30 minutes to ensure specific DNA staining. The DNA content is analyzed by flow cytometry, and cell cycle distribution is determined using appropriate software packages.
Caspase activation can be assessed using fluorogenic substrates such as PhiPhiLux G1D2, which contains two fluorophores separated by a quenching linker sequence cleaved by active caspase-3 [4]. After cleavage, the resulting products fluoresce green and can be quantified using flow cytometry, providing specific measurement of executioner caspase activation in response to voreloxin treatment.
The following workflow diagram illustrates the key experimental approach for confirming topoisomerase II inhibition:
Experimental workflow for DNA relaxation assay to confirm topoisomerase II inhibition by voreloxin.
The DNA relaxation assay directly confirms voreloxin's inhibition of topoisomerase II enzyme activity [4]. In this assay, isolated topoisomerase IIα (0.2 U) is incubated with supercoiled plasmid DNA in reactions containing 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl₂, 10 mM ATP, and 0.5 mM DTT [4]. Voreloxin is added at varying concentrations, and reactions are incubated at 37°C for 30 minutes. The reaction products are then separated by agarose gel electrophoresis, which distinguishes supercoiled DNA from relaxed DNA based on migration patterns. In the presence of functional topoisomerase II without inhibitor, supercoiled DNA is converted to relaxed forms, while voreloxin treatment dose-dependently prevents this relaxation, confirming enzyme inhibition.
Voreloxin represents a promising therapeutic agent that leverages a novel chemical scaffold to achieve potent anticancer activity through site-selective topoisomerase II inhibition. Its favorable pharmacological properties, including lack of P-gp mediated resistance, p53-independent activity, and distinct toxicity profile, position it as a valuable alternative to traditional anthracyclines. The compelling synergistic relationship with cytarabine in AML models provides a strong rationale for combination regimens in hematologic malignancies.
Voreloxin's anticancer activity stems from a dual mechanism that differentiates it from other topoisomerase II-targeting drugs.
The diagram below illustrates the sequence of voreloxin's mechanism of action.
Voreloxin mechanism of action pathway
The efficacy and mechanism of voreloxin have been characterized through various preclinical assays. Key quantitative data from these studies are summarized in the table below.
| Assay Type / Model | Cell Line / Sample | Key Metric (LD50/IC50/GI50) | Observed Effect |
|---|---|---|---|
| Cytotoxicity (LD50) [5] | Primary AML blasts (n=88) | Mean LD50: 2.30 μM (±1.87) | Single-agent cell killing |
| Cytotoxicity (IC50) [6] | Panel of 15 human tumor cell lines | IC50 range: 0.04 - 1.155 μM | Broad-spectrum anti-proliferative activity |
| Cytotoxicity (GI50) [7] | NCI-60 panel (MDA-MB-468 breast cancer) | GI50: 0.41 μM | Sub-micromolar growth inhibition |
| Topo II Inhibition [6] | Biochemical assay | IC50: 3.2 μg/mL | Inhibition of topoisomerase II relaxation |
| Synergy with Cytarabine [5] | Primary AML samples (n=25) | Mean Combination Index (CI): 0.79 | Synergistic effect (CI < 0.9) in 22/25 samples |
1. Cell Viability and Cytotoxicity (MTS Assay) [5]
2. Detection of Apoptosis (Annexin V/Propidium Iodide Staining) [5] [8]
3. DNA Relaxation Assay [5] [1]
4. In Vivo Bone Marrow Ablation Model [4]
Research shows voreloxin's efficacy is enhanced in combination with other agents, providing promising strategies to overcome resistance.
Synergy experiment workflow
Voreloxin has been evaluated in clinical trials for its oncologic potential.
Voreloxin represents a mechanistically distinct topoisomerase II poison with a novel naphthyridine scaffold. Its unique profile—including site-selective DNA damage, evasion of P-gp mediated resistance, and a differentiated toxicity spectrum—makes it a valuable candidate for oncology research, particularly in AML. The strong documented synergy with cytarabine and emerging combinations with signal transduction inhibitors provide robust rationales for novel therapeutic strategies aimed at improving patient outcomes.
The table below summarizes the core findings from key preclinical studies on voreloxin for AML.
| Aspect | Preclinical Findings |
|---|---|
| Mechanism of Action | First-in-class anticancer quinolone derivative; intercalates DNA and inhibits topoisomerase II, inducing site-selective, replication-dependent DNA double-strand breaks and apoptosis [1] [2] [3]. |
| Key Differentiators | Not a substrate for P-glycoprotein (P-gp) efflux pump; active in anthracycline-resistant models; site-selective DNA damage (targets GC-rich regions); more limited tissue distribution suggests lower potential for off-target organ toxicity vs. anthracyclines [1] [4]. |
| Single-Agent Cytotoxicity (In Vitro) | Demonstrated cytotoxic activity and inhibition of proliferation in human leukemia cell lines (HL-60, MV4-11, CCRF-CEM) [1]. |
| In Vivo Efficacy Model | Mouse model of bone marrow ablation; voreloxin induced reversible bone marrow ablation with reductions in peripheral white blood cells and platelets, consistent with the AML treatment paradigm [1]. |
| Combination with Cytarabine (In Vitro) | Voreloxin and cytarabine showed additive or synergistic activity in human leukemia cell lines (Combination Index (CI) analysis) [1]. |
| Combination with Cytarabine (In Vivo) | The two drugs demonstrated supra-additive activity in a mouse model of bone marrow ablation [1]. |
Here are the methodologies for the key experiments cited in the preclinical studies.
The following diagrams, created with Graphviz, illustrate the logical flow of the preclinical studies and the drug's mechanism of action.
This diagram outlines the overall experimental design used to evaluate voreloxin's efficacy.
This diagram illustrates how voreloxin induces DNA damage and leads to cancer cell death.
The preclinical data robustly supported the clinical advancement of voreloxin. Key findings of synergy with cytarabine and activity in P-gp resistant models provided a strong rationale for its investigation in relapsed/refractory AML and elderly populations often ineligible for intensive therapy [1] [2]. These studies were foundational to the subsequent Phase 1 and 2 clinical trials which confirmed the drug's safety and preliminary efficacy in humans [3] [4] [5].
The table below summarizes the anti-proliferative effects of voreloxin across various cancer cell lines from multiple studies.
| Cancer Type | Cell Line/Model | Key Metric (e.g., IC₅₀, LD₅₀) | Experimental Context |
|---|---|---|---|
| Broad Panel (11 solid tumor types) [1] | 11 tumor cell lines | IC₅₀: 0.04 to 0.97 µM | In vitro, 72-hour MTT assay [1] |
| Acute Myeloid Leukemia (AML) [2] | 88 primary AML blasts | Mean LD₅₀: 2.30 µM (± 1.87) | In vitro, 48-hour MTS viability assay [2] |
| Acute Myeloid Leukemia (AML) [3] | HL-60 (promyelocytic) | IC₅₀: ~9 µM | In vitro, CellTiter-Glo viability assay [3] |
| Acute Myeloid Leukemia (AML) [3] | MV4-11 (biphenotypic) | IC₅₀: ~1.0 µM | In vitro, CellTiter-Glo viability assay [3] |
| Acute Lymphoblastic Leukemia (ALL) [3] | CCRF-CEM | IC₅₀: ~1.5 µM | In vitro, CellTiter-Glo viability assay [3] |
| Drug-Resistant Models [1] | 4 drug-resistant cell lines (P-gp overexpressing, reduced topo II) | Activity similar to parent lines | In vitro, voreloxin is not a P-gp substrate [1] |
Voreloxin is a first-in-class anticancer quinolone derivative that acts through a replication-dependent, site-selective mechanism [2] [3]. The following diagram illustrates its core mechanism and downstream effects.
The methodologies below are critical for evaluating voreloxin's activity in vitro.
These assays measure the anti-proliferative and cell-killing effects of voreloxin.
These assays confirm and quantify the programmed cell death induced by voreloxin.
Annexin V/Propidium Iodide (PI) Staining [2] [5]:
Caspase Activation Detection [2]:
These studies evaluate the interaction between voreloxin and other drugs.
Voreloxin shows enhanced efficacy when combined with other agents, providing promising avenues for overcoming drug resistance.
To ensure reliable and reproducible results, keep the following in mind:
The following table synthesizes the core quantitative and mechanistic data from nonclinical studies:
| Aspect | Key Experimental Findings | Significance/Context |
|---|---|---|
| P-gp Substrate Status | Not a substrate for P-glycoprotein (P-gp) [1] [2]. | Differentiates it from anthracyclines (e.g., doxorubicin) and epipodophyllotoxins (e.g., etoposide), which are susceptible to P-gp efflux [2]. |
| Activity in P-gp Overexpressing Models | Potent anti-proliferative activity maintained in cell lines that overexpress P-gp [3]. | Demonstrates ability to circumvent a common multidrug resistance mechanism. |
| Activity in Anthracycline-Resistant Models | Active in preclinical models with reported resistance to anthracyclines [1] [2]. | Suggests potential clinical utility in settings where prior anthracycline therapy has failed. |
| Broad Cytotoxicity (IC₅₀) | IC₅₀ values ranged from 0.04 to 0.97 μM across a panel of 11 tumor cell lines [3]. | Confirms potent, broad-spectrum anti-proliferative activity. |
| Primary AML Blasts Cytotoxicity (LD₅₀) | Mean LD₅₀ of 2.30 μM (± 1.87) observed in primary AML blasts (n=88) [4]. | Demonstrates direct anti-leukemic effect in clinically relevant patient samples. |
Voreloxin's ability to evade P-gp is a significant advantage within its overall mechanism of action.
The following diagram illustrates the mechanism by which voreloxin circumvents P-gp mediated resistance compared to conventional drugs.
The primary evidence is derived from standard, well-established in vitro methodologies:
Cell Viability/Proliferation Assays:
Drug Combination Studies (Synergy with Cytarabine):
I hope this structured, technical overview provides the depth of information you required. Should your research necessitate a deeper dive into specific areas, such as the structural determinants of voreloxin's interaction with P-gp or more detailed clinical trial outcomes, please feel free to ask.
The table below summarizes the key PK parameters of Voreloxin from a phase I clinical trial [1].
| Parameter | Value | Details |
|---|---|---|
| Clearance | 2 L/h/m² | Low clearance [1] |
| Terminal Half-Life | 22 hours | Long elimination phase [1] |
| Volume of Distribution at Steady State (Vss) | 50 L/m² | Exceeds total body water, indicates tissue distribution [2] |
| Exposure | Dose-proportional | Increase in dose leads to proportional increase in systemic exposure (AUC) [1] |
The PK data in the table was generated during a Phase I dose-escalation study in patients with relapsed/refractory solid tumors [1]. The key methodological details are:
The following diagram illustrates the workflow for determining these PK parameters and the compound's distribution in the body.
Voreloxin PK profile enables favorable dosing and tissue distribution.
The distinct PK profile of voreloxin has several important implications [2]:
The table below summarizes the IC₅₀ values of Voreloxin (also known as SNS-595) from key preclinical studies.
Table 1: Summary of In Vitro Voreloxin IC₅₀ Values
| Cell Line / Sample Type | Description | IC₅₀ Value | Key Findings & Context |
|---|---|---|---|
| Primary AML Blasts (n=88) [1] [2] | Primary cells from patients with newly diagnosed AML | Mean LD₅₀: 2.30 μM (± 1.87 SD) | The LD₅₀ (lethal dose 50%) was determined via MTS assay after 48-hour exposure. |
| HL-60 [3] [4] | Acute Promyelocytic Leukemia | 9 μM (initial concentration for curve) | Used in combination index analysis with cytarabine. |
| MV4-11 [3] [4] | Biphenotypic B Myelomonocytic Leukemia (AML) | 1.0 μM (initial concentration for curve) | Used in combination index analysis with cytarabine. |
| CCRF-CEM [3] [4] | Acute Lymphoblastic Leukemia (ALL) | 1.5 μM (initial concentration for curve) | Used in combination index analysis with cytarabine. |
| Broad Panel (11 cell lines) [5] | Various tumor cell lines (unspecified) | Range: 0.04 to 0.97 μM | Demonstrated broad anti-proliferative activity across multiple cancer types. |
1. Cell Viability Assay for IC₅₀ Determination (HL-60, MV4-11, CCRF-CEM)
This protocol is adapted from studies that investigated the activity of Voreloxin alone and in combination with cytarabine [3] [4].
2. Cell Viability Assay for Primary AML Blasts
This protocol is used for testing patient-derived primary cells [1] [2].
3. Combination Index (CI) Analysis for Drug Synergy
This method quantifies the interaction between Voreloxin and other drugs, such as cytarabine [3] [2].
The following diagrams, created using DOT language, illustrate Voreloxin's mechanism and a generalized experimental workflow.
Diagram 1: Voreloxin's Mechanism of Action. Voreloxin intercalates into DNA and poisons topoisomerase II (TopoII), preventing the religation of DNA strands and leading to double-strand breaks (DSBs). This DNA damage triggers cell cycle arrest in the G2 phase, ultimately inducing apoptosis (programmed cell death) [1] [2] [6].
Diagram 2: In Vitro Cell Viability Assay Workflow. This flowchart outlines the general steps for determining the IC₅₀ of Voreloxin in a laboratory setting.
Voreloxin (formerly SNS-595 or AG-7352) is a first-in-class naphthyridine analog and anticancer agent that targets DNA through intercalation and inhibits topoisomerase II, leading to site-selective DNA damage, cell cycle arrest, and apoptosis [1] [2] [3]. Its mechanism is similar to anthracyclines but derived from a distinct chemical scaffold, making it not a substrate for P-glycoprotein (P-gp) and active in drug-resistant models [1] [3]. It is investigated for acute myeloid leukemia (AML) and other malignancies [1] [2] [3].
Voreloxin's primary mechanism involves:
This mechanism is summarized in the following workflow:
Procedure:
The typical workflow for viability and synergy testing is as follows:
Synergy Assessment Protocol:
Annexin V/Propidium Iodide (PI) Staining:
Alternative Method - Caspase-3 Activation:
Procedure:
The table below summarizes voreloxin cytotoxicity data from published studies:
| Cell Line | Disease Type | IC₅₀/LD₅₀ Value | Experimental Conditions | Citation |
|---|---|---|---|---|
| Primary AML blasts | Acute Myeloid Leukemia | 2.30 μM (± 1.87) | 48-hour exposure, MTS assay [2] | |
| HL-60 | Acute Promyelocytic Leukemia | ~9 μM | 48-hour exposure, CellTiter-Glo [1] | |
| MV4-11 | Biphenotypic B Myelomonocytic Leukemia | ~1.0 μM | 48-hour exposure, CellTiter-Glo [1] | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~1.5 μM | 48-hour exposure, CellTiter-Glo [1] | |
| Broad Panel | Various cancers | 0.04 - 0.97 μM | 48-hour exposure, MTT assay [3] |
Voreloxin shows particularly promising results in combination with other agents:
| Combination Partner | Cell Line/Model | Combination Index | Effect | Citation |
|---|---|---|---|---|
| Cytarabine | Primary AML samples (22/25) | Mean CI = 0.79 | Synergistic [2] | |
| Cytarabine | HL-60, MV4-11, CCRF-CEM | Additive to Synergistic | Varies by model [1] | |
| ERK2 Inhibitor VX-11e | MOLM-14, REH, MOLT-4 | CI < 0.9 | Synergistic [4] | |
| ERK2 Inhibitor VX-11e | K562 | Mostly Additive | One synergistic point [4] |
Voreloxin demonstrates potent cytotoxicity against leukemia cell lines through its dual mechanism of DNA intercalation and topoisomerase II inhibition. The protocols outlined provide comprehensive methods for evaluating its activity, both alone and in combination with other agents. The consistent synergy observed with cytarabine in AML models supports continued investigation of this combination in clinical settings.
Voreloxin (formerly SNS-595 and AG-7352) is a first-in-class anticancer quinolone derivative with a novel mechanism of action that has demonstrated potent efficacy across a broad spectrum of human tumor xenograft models. This naphthyridine analog exerts its cytotoxic effects through dual DNA-targeting mechanisms: intercalation into DNA and inhibition of topoisomerase II, leading to site-selective DNA damage, irreversible G2 cell cycle arrest, and rapid onset of apoptosis [1] [2]. Unlike traditional anthracyclines that share similar targets, voreloxin's distinct chemical scaffold results in favorable pharmacokinetics with low clearance (2 L/h/m²), a long terminal half-life (approximately 25 hours), and dose-proportional exposure [2] [3]. These properties, combined with its ability to circumvent common resistance mechanisms, make voreloxin a promising candidate for oncology drug development.
From a preclinical development perspective, voreloxin offers several advantages that have been leveraged in xenograft models. The compound is not a substrate for P-glycoprotein (P-gp)-mediated efflux, maintaining activity against drug-resistant cell lines that overexpress P-gp and those with reduced topoisomerase levels [1]. Additionally, its cytotoxicity is independent of p53 status, allowing efficacy against tumors with this common mutation [4]. Voreloxin has demonstrated broad-spectrum activity in both solid tumors and hematologic malignancies, showing particular promise in aggressive and drug-resistant tumor models [1] [5]. These characteristics have made voreloxin a valuable compound for preclinical therapeutic studies, especially in models recapitulating human cancers with limited treatment options.
The optimal dosing parameters for voreloxin in xenograft models have been systematically evaluated through multiple preclinical studies. The most extensively validated regimen for solid tumors administration is 20 mg/kg administered intravenously once weekly for five doses [1]. This schedule was established using KB nasopharyngeal carcinoma xenograft models, where it achieved 86% tumor growth inhibition [1]. The weekly schedule allows for adequate drug exposure while minimizing toxicity, particularly myelosuppression and gastrointestinal effects, which are the primary adverse events observed in preclinical models.
For hematologic malignancy models, particularly acute myeloid leukemia (AML), alternative dosing strategies have been explored. In bone marrow ablation models evaluating voreloxin in combination with cytarabine, a schedule of 10 or 20 mg/kg administered intravenously on day 0 and day 4 (q4d × 2) demonstrated significant efficacy [2]. This more intensive schedule aligns with the treatment paradigm for aggressive hematologic malignancies and takes advantage of voreloxin's potent activity against rapidly dividing cells in the bone marrow microenvironment. The dose-dependent tumor growth inhibition observed with voreloxin ranges from 63% to 88% across various xenograft models, demonstrating consistent potency regardless of tumor origin [1] [5].
Formulation: Voreloxin is typically prepared for in vivo studies using the clinical formulation (10 mg/ml) diluted with vehicle (0.17% methanesulfonic acid in 5% sorbitol) to achieve the desired dosing concentration [2]. This formulation ensures stability and consistent bioavailability during in vivo studies.
Route of Administration: The intravenous route is standard for voreloxin administration in xenograft models, typically via tail vein injection in mice [1] [2]. This route provides complete bioavailability and avoids potential variability associated with oral absorption or other parenteral routes.
Dose Preparation: Working solutions are prepared by diluting the stock formulation with the appropriate vehicle to achieve the final dosing volume, typically 5-10 mL/kg body weight for intravenous administration in mice [2]. Proper aseptic technique should be maintained throughout the preparation process.
Table 1: Summary of Voreloxin Dosing Regimens in Preclinical Xenograft Models
| Tumor Type | Dose | Schedule | Route | Efficacy (Tumor Growth Inhibition) | Reference |
|---|---|---|---|---|---|
| Solid Tumors (Multiple) | 20 mg/kg | Weekly × 5 | IV | 63-88% across 10/11 models | [1] |
| KB Nasopharyngeal Carcinoma | 20 mg/kg | Weekly × 5 | IV | 86% | [1] |
| Hematologic Malignancies | 10-20 mg/kg | Days 0, 4 (q4d × 2) | IV | Significant bone marrow ablation | [2] |
| Glioblastoma Models | Varies* | Combined with radiotherapy | IV | Enhanced radiosensitivity | [4] |
Note: Specific dosing for glioblastoma models varies based on combination protocol with radiotherapy.
Voreloxin has demonstrated broad-spectrum activity against a diverse panel of solid tumor xenografts. In comprehensive efficacy studies, the compound showed dose-dependent tumor growth inhibition ranging from 63% to 88% in 10 out of 11 solid tumor models evaluated [1]. These models included breast, ovarian, colon, lung, gastric, and melanoma xenografts, representing some of the most challenging human malignancies. The consistent activity across such histologically diverse tumors underscores voreloxin's mechanism of action that targets fundamental cellular processes common to many cancer types.
Notably, voreloxin maintained efficacy against multidrug-resistant tumor models, including those with overexpression of P-glycoprotein and reduced topoisomerase levels [1]. This is particularly valuable for preclinical modeling of human cancers that have developed resistance to conventional therapies. In syngeneic tumor models (Colon 26, Lewis Lung carcinoma, M5076 Ovarian Sarcoma), voreloxin also demonstrated significant activity, suggesting potential immune interactions despite using immunocompromised hosts for xenograft studies [1]. The potent anti-proliferative effects observed in these models established voreloxin as a promising candidate for further clinical development.
In hematologic malignancy models, voreloxin has shown particularly compelling activity. In vivo studies using bone marrow ablation models demonstrated that voreloxin alone and in combination with cytarabine produced significant cytotoxic effects [2]. The combination exhibited additive or synergistic activity in vitro and supra-additive activity in vivo, providing the rationale for subsequent clinical evaluation in acute myeloid leukemia [2]. The bone marrow ablation was accompanied by reversible reductions in peripheral white blood cells and platelets, consistent with the AML treatment paradigm where myelosuppression is an expected, manageable effect of effective therapy.
Table 2: Efficacy of Voreloxin in Preclinical In Vivo Models
| Cancer Type | Model Specifics | Response | Key Findings | Reference |
|---|---|---|---|---|
| Multiple Solid Tumors | 11 different xenograft models | 63-88% growth inhibition | Broad activity across tumor types | [1] |
| Drug-Resistant Models | P-gp overexpressing and reduced topo II lines | Maintained efficacy | Activity preserved in resistant models | [1] |
| Leukemia | Bone marrow ablation model | Significant ablation | Enhanced activity with cytarabine | [2] |
| Glioblastoma | 13 cell lines + xenografts | Increased radiosensitivity | Improved response with RT vs temozolomide/RT | [4] |
| Ovarian Cancer | Platinum-resistant models | Potent activity | Clinical activity in platinum-resistant patients | [1] |
Xenograft establishment begins with the preparation of human cancer cells for implantation. Cells should be harvested during the exponential growth phase (approximately 80-90% confluence) using trypsin or appropriate enzymes, then suspended in medium containing serum [6]. After centrifugation at 225 × g for 5 minutes at 4°C, cells are resuspended in Hanks' Balanced Salt Solution (HBSS) at a concentration of 0.5-2 million cells/200 μL, kept on ice, and transported to the vivarium for implantation [6]. For subcutaneous xenografts, the cell suspension is injected into the right flank of immunocompromised mice (e.g., athymic nude, NOD-scid, or NSG mice) using a tuberculin syringe with a 25-gauge needle [6].
Critical considerations for tumor implantation include pilot studies to determine the optimal cell concentration needed to develop tumors that reach 100 mm³ within 2-5 weeks post-injection [6]. Additionally, cells should be tested for pathogens using traditional murine antibody production (MAP) tests or PCR-based tests like the Research Animal Diagnostic Laboratory (RADIL) infectious microbe PCR amplification test to ensure they don't harbor viruses harmful to immunodeficient mice [6]. For patient-derived xenograft (PDX) models, tumor tissue is harvested under sterile conditions, cut into 2-3 mm³ fragments using a safety scalpel, and implanted subcutaneously or orthotopically using a trocar syringe [6]. PDX models better maintain the molecular and histological heterogeneity of the original tumor, potentially offering greater predictive value for drug response [6].
When tumors reach approximately 150 mm³ in volume, mice are randomized into treatment groups using a method that ensures similar average tumor sizes across groups [1]. Voreloxin is administered intravenously via tail vein injection according to the prescribed schedule (typically weekly for 5 doses for solid tumors) [1]. The clinical formulation of voreloxin (10 mg/ml) should be diluted with vehicle (0.17% methanesulfonic acid in 5% sorbitol) to achieve the desired dosing concentration [2]. Proper aseptic technique must be maintained throughout the dosing process.
Tumor measurements should be performed 2-3 times weekly using digital calipers, with tumor volume calculated using the formula: Volume = (Length × Width²) / 2 [6]. Additionally, body weights should be recorded at least twice weekly to monitor for potential treatment-related toxicity. For studies incorporating combination therapy with cytarabine (in AML models), cytarabine is typically administered subcutaneously at 20 or 60 mg/kg every 8 hours on day 0 and day 4 [2]. The experimental endpoints typically include tumor growth inhibition calculations, survival analysis, and potential pharmacodynamic assessments such as caspase-3 activation to confirm apoptosis induction [1].
Comprehensive evaluation of voreloxin activity should include both efficacy and pharmacodynamic assessments. Tumor growth inhibition is calculated using the formula: IR = [1 − (average tumor weight treated / average tumor weight control)] × 100% [1]. For apoptosis assessment, caspase-3 activation can be evaluated by immunohistochemistry in tumor samples collected at various timepoints after a single intravenous dose [1]. Additionally, γH2AX staining provides a sensitive measure of DNA double-strand breaks and can be used to confirm the mechanism of action [3].
In leukemic models, efficacy assessments include evaluation of bone marrow cellularity in femurs, which are fixed in Streck Tissue Fixative solution or 10% formalin for 24-48 hours, followed by decalcification, paraffin embedding, sectioning, and H&E staining [2]. Peripheral blood cell counts (white blood cells and platelets) should be monitored to assess bone marrow impact and recovery [2]. For orthotopic models, such as glioblastoma xenografts implanted intracranially, advanced imaging techniques including bioluminescence imaging (for luciferase-transfected cells) and magnetic resonance imaging (MRI) can provide sensitive assessment of tumor response and survival [4].
The following diagram illustrates the key mechanistic pathway through which voreloxin exerts its cytotoxic effects:
This mechanism pathway illustrates how voreloxin's primary actions of DNA intercalation and topoisomerase II inhibition converge to cause site-selective DNA double-strand breaks [1] [2]. Unlike many conventional DNA-damaging agents, voreloxin's activity bypasses two common resistance mechanisms: it is not a P-glycoprotein substrate and functions through p53-independent apoptosis induction [1] [4]. These characteristics explain its maintained activity in multidrug-resistant tumor models and make it particularly valuable for treating cancers that have developed resistance to conventional therapies.
The following diagram outlines the comprehensive workflow for evaluating voreloxin efficacy in xenograft models:
This workflow diagram summarizes the key stages in evaluating voreloxin efficacy in xenograft models, from tumor implantation through final efficacy assessment [1] [6]. The process begins with proper cell preparation and implantation into immunocompromised mice, followed by careful monitoring until tumors reach the predetermined size for study initiation (typically ∼150 mm³) [1]. After randomization that ensures equivalent average tumor sizes across treatment groups, the designated voreloxin dosing regimen is initiated [1]. Comprehensive response assessment includes regular tumor volume measurements and body weight recordings, with potential integration of pharmacodynamic analyses such as caspase-3 activation or γH2AX staining to confirm mechanism-based activity [1] [3].
Voreloxin represents a promising therapeutic agent with demonstrated efficacy across a broad spectrum of preclinical xenograft models. The well-established dosing regimen of 20 mg/kg administered intravenously once weekly for five doses provides consistent antitumor activity while maintaining an acceptable safety profile in preclinical models [1]. Its unique mechanism of action as a topoisomerase II inhibitor with DNA intercalating properties, combined with its ability to circumvent common resistance mechanisms, makes it particularly valuable for evaluating efficacy in aggressive and drug-resistant tumors.
The comprehensive data presented in these application notes support the use of voreloxin in preclinical drug development across multiple tumor types. Its favorable pharmacokinetic profile, including dose-proportional exposure and a long terminal half-life, provides flexibility in dosing schedule design [2] [3]. Additionally, its demonstrated synergy with other modalities such as cytarabine in leukemic models and radiotherapy in glioblastoma models suggests opportunities for rational combination therapy development [2] [4]. These application notes provide researchers with the necessary technical foundation to incorporate voreloxin into their preclinical therapeutic studies, with detailed protocols ensuring consistent implementation across research programs.
Acute Myeloid Leukemia (AML) represents a devastating hematologic malignancy characterized by rapid proliferation of abnormal myeloid blasts in bone marrow and blood. Despite decades of clinical research, treatment outcomes remain suboptimal, particularly for elderly patients and those with relapsed/refractory disease. The standard induction therapy for AML has remained largely unchanged for years, typically consisting of cytarabine (a nucleoside analog) combined with anthracyclines. However, the therapeutic limitations of this approach are significant: approximately 30-40% of younger adults and 80% of older adults fail to achieve long-term remission, highlighting the urgent need for novel therapeutic strategies [1].
Voreloxin represents a first-in-class anticancer quinolone derivative that demonstrates particular promise for AML treatment. As a DNA-intercalating agent and topoisomerase II inhibitor, voreloxin shares some mechanistic similarities with anthracyclines but possesses distinct pharmaceutical advantages due to its unique chemical scaffold. The rationale for combining voreloxin with cytarabine stems from their complementary mechanisms of action: while cytarabine incorporates into DNA during replication and inhibits DNA polymerase, voreloxin induces site-selective DNA double-strand breaks and stabilizes topoisomerase II-DNA cleavage complexes. This mechanistic synergy provides the foundation for enhanced antileukemic activity, potentially overcoming resistance mechanisms that limit current AML therapies [2] [3].
The therapeutic efficacy of the voreloxin-cytarabine combination stems from the distinct but complementary mechanisms of action of each agent:
Voreloxin's dual mechanism: Voreloxin exhibits a unique molecular action that differentiates it from traditional topoisomerase II inhibitors. As a naphthyridine derivative (a quinolone family member), it both intercalates into DNA and poisons topoisomerase II, inducing replication-dependent, site-selective DNA double-strand breaks. Unlike anthracyclines, voreloxin targets GC-rich genomic regions similar to quinolone antibacterial drugs, resulting in a distinct pattern of DNA damage. Furthermore, voreloxin demonstrates a favorable resistance profile as it is not a substrate for P-glycoprotein (P-gp) efflux, a common resistance mechanism in AML that often limits anthracycline efficacy [1] [3].
Cytarabine's antimetabolite activity: Cytarabine (cytosine arabinoside, ara-C) functions as a pyrimidine analog that is converted intracellularly to its active triphosphate form (ara-CTP). This metabolite competitively incorporates into DNA during the S-phase of the cell cycle, causing chain termination and inhibition of DNA synthesis. Additionally, cytarabine inhibits DNA polymerase, further halting DNA replication and repair. The drug's S-phase specificity necessitates prolonged exposure or frequent dosing to maximize cytotoxic effects against rapidly dividing leukemic cells [4].
The synergistic interaction between voreloxin and cytarabine emerges from their coordinated attack on DNA integrity and replication. Voreloxin's induction of DNA double-strand breaks creates genomic vulnerabilities that cytarabine can exploit, while cytarabine's impairment of DNA synthesis extends the window of vulnerability for voreloxin-mediated damage. This reciprocal potentiation results in enhanced leukemia cell kill compared to either agent alone. Preclinical data demonstrate that the combination produces additive to synergistic effects across multiple AML cell lines and primary patient samples, with combination indices frequently falling below 0.85 (indicating synergy) in rigorous analyses [2] [3].
Table 1: Key Pharmacological Properties of Voreloxin and Cytarabine
| Parameter | Voreloxin | Cytarabine |
|---|---|---|
| Drug Class | First-in-class quinolone derivative | Pyrimidine nucleoside analog |
| Primary Mechanism | DNA intercalation and topoisomerase II inhibition | Incorporation into DNA and inhibition of DNA polymerase |
| Cell Cycle Specificity | S-phase preferential (replication-dependent) | S-phase specific |
| Key Metabolic Pathways | Not extensively metabolized | Activated by deoxycytidine kinase; inactivated by cytidine deaminase |
| Resistance Mechanisms | Not a P-gp substrate | Deficiency in deoxycytidine kinase; increased cytidine deaminase; increased dCTP pools |
| Pharmacokinetics | Low clearance (2 L/h/m²); long terminal half-life (22 h); dose-proportional exposure | High first-pass metabolism; poor oral bioavailability; crosses blood-brain barrier |
The experimental workflow below illustrates the integrated approach for evaluating the voreloxin-cytarabine combination in AML models:
Cell line selection should encompass a panel of genetically diverse AML models to capture the heterogeneity of clinical disease. The recommended panel includes:
All cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2. For viability assays, cells should be seeded in opaque, clear-bottom 96-well plates at a density of 1 × 10^5 cells/well in growth media. Serial dilutions of voreloxin and cytarabine should be prepared in growth media and added to appropriate wells, with vehicle controls (0.17% methanesulfonic acid for voreloxin; sterile water for cytarabine) included for normalization [1].
The CellTiter-Glo Luminescent Cell Viability Assay provides optimal results for quantifying viable cells based on ATP content. After drug exposure for 72 hours, add an equal volume of CellTiter-Glo reagent to each well, mix contents for 2 minutes on an orbital shaker, and allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal. Record luminescence using a plate reader, and calculate percentage viability relative to vehicle-treated controls. IC50 values should be determined using non-linear regression of a sigmoidal dose-response curve with variable slope in GraphPad Prism or equivalent software [1].
The synergy assessment between voreloxin and cytarabine employs the Combination Index (CI) method developed by Chou and Talalay. Prepare serial dilutions of both drugs in a fixed molar ratio (based on their individual IC50 values) and treat cells across a range of concentrations. The CI is calculated according to the equation:
CI = (D1)/(Dx1) + (D2)/(Dx2)
Where D1 and D2 represent the doses of each drug in combination required to produce x% effect, while Dx1 and Dx2 represent the doses of each drug alone required to produce the same effect. CI stratification should be interpreted as follows: CI > 1.2 indicates antagonism; CI = 1.2-0.85 indicates additive effects; CI < 0.85 indicates synergy. For statistical robustness, perform a minimum of three independent experiments with technical triplicates [2] [1].
Table 2: In Vitro Drug Sensitivity Profiles of AML Cell Lines to Voreloxin and Cytarabine
| Cell Line | Voreloxin IC50 (μM) | Cytarabine IC50 (μM) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| HL-60 | 0.94 | 9.0 | 0.79 | Synergistic |
| MV4-11 | 0.23 | 15.0 | 0.82 | Synergistic |
| CCRF-CEM | Not reported | Not reported | 0.75 | Synergistic |
| Primary AML Blasts | 2.30 ± 1.87 | 4.90 ± 5.00 | 0.79 (mean) | Synergistic in 22/25 samples |
The preclinical efficacy of the voreloxin-cytarabine combination is optimally evaluated using a mouse model of bone marrow ablation and recovery. Female CD-1 mice (7-8 weeks old) should be acclimated for at least 3 days before study initiation with ad libitum access to food and water and maintenance on a 12-hour light/dark cycle. Animals must be randomized by body weight into experimental groups before treatment initiation, with a minimum of 8-10 animals per group to ensure statistical power [1].
The recommended dosing regimen is as follows:
This schedule models the intermittent dosing approach used in AML therapy and allows assessment of hematopoietic recovery between treatment cycles. The clinical formulation of voreloxin (10 mg/ml) should be diluted with vehicle (0.17% methanesulfonic acid in 5% sorbitol) to achieve the desired dosing concentration. Cytarabine should be reconstituted in sterile water at 20 mg/ml and further diluted as needed [1].
Hematological monitoring provides the primary endpoint for assessing both efficacy and toxicity. Peripheral blood should be collected via retro-orbital or submandibular bleeding on days 6, 8, and 12 post-treatment initiation. Complete blood counts with differential should be performed using an automated hematology analyzer (e.g., Baker 9000 or ADVIA 120). Key parameters to monitor include:
For histopathological assessment, euthanize animals at predetermined timepoints and harvest femurs for bone marrow examination. Fix femurs in Streck Tissue Fixative or 10% formalin for 24-48 hours, followed by decalcification, paraffin embedding, and sectioning at 4μm thickness. Stain sections with hematoxylin and eosin (H&E) and evaluate bone marrow cellularity by light microscopy, expressed as percentage of normal cellularity. Document representative images using a digital pathology system [1].
The molecular mechanisms underlying the synergistic interaction between voreloxin and cytarabine are illustrated below:
The Combination Index (CI) method provides the gold standard for quantifying drug interactions. Calculate CI values across multiple effect levels (e.g., ED50, ED75, ED90) to fully characterize the interaction pattern. Data should be presented as mean CI values ± standard deviation from at least three independent experiments. Statistical significance between combination and single-agent treatments should be assessed using two-way ANOVA with post-hoc tests correcting for multiple comparisons. For in vivo studies, hematological parameters over time should be analyzed by repeated measures ANOVA [2] [1].
Dose-effect analysis should generate several key parameters:
The reversibility of bone marrow suppression represents a critical safety parameter. Calculate the time to recovery of peripheral blood counts to 50% and 90% of baseline values. Effective combinations should demonstrate significant myelosuppression followed by complete recovery within 7-10 days after treatment cessation, consistent with the AML treatment paradigm that allows for hematopoietic recovery between cycles [2].
The therapeutic index of the voreloxin-cytarabine combination should be evaluated by comparing efficacy against AML cells versus toxicity to normal hematopoietic cells. For in vitro models, this can be assessed by testing the combination on normal lymphocytes or bone marrow-derived CD34+ cells from healthy donors. The selective index can be calculated as the ratio of IC50 in normal cells to IC50 in AML cells. Promising combinations typically exhibit selective indices greater than 2.0 [5].
In vivo toxicity assessment should include:
The maximum tolerated dose (MTD) for the combination should be established by identifying the highest dose that does not cause dose-limiting toxicity, defined as >20% body weight loss, treatment-related mortality, or irreversible myelosuppression beyond 14 days [1].
The compelling preclinical data for the voreloxin-cytarabine combination provides a robust foundation for clinical development in AML. The synergistic activity observed across diverse AML models, including primary patient samples, suggests potential efficacy in the clinically challenging relapsed/refractory setting. Importantly, the combination demonstrates supra-additive activity without overlapping non-hematological toxicities, indicating a favorable therapeutic index. The reversible myelosuppression pattern observed in preclinical models aligns with the standard AML treatment paradigm, facilitating clinical translation [2] [3].
For clinical protocol design, several considerations emerge from the preclinical data:
The development of voreloxin-cytarabine combination therapy aligns with emerging trends in functional precision medicine for AML. Recent advances in machine learning approaches for predicting synergistic drug combinations based on single-cell transcriptomics and drug response profiles offer promising strategies for further optimizing this combination in specific molecular contexts [6] [5]. The heterogeneity of AML necessitates personalized approaches, and the voreloxin-cytarabine combination may demonstrate variable efficacy across molecular subtypes.
Future research directions should include:
This document provides a detailed protocol for utilizing the mouse bone marrow ablation model to evaluate the in vivo efficacy and hematological toxicity of voreloxin, a first-in-class anticancer quinolone derivative. Voreloxin acts as a topoisomerase II poison by intercalating DNA and inducing site-selective double-strand breaks [1] [2] [3]. The model is particularly relevant for assessing therapeutic potential in acute myeloid leukemia (AML), as it mirrors the myelosuppressive effects and subsequent recovery that are central to the AML treatment paradigm [1]. The data summarized here demonstrate that voreloxin, both as a single agent and in combination with cytarabine, induces reversible bone marrow aplasia, supporting its clinical investigation for AML [1] [4].
The bone marrow ablation model effectively demonstrated the cytotoxic activity of voreloxin on the hematopoietic system. Key quantitative results from the in vivo study are summarized in the tables below.
Table 1: In Vivo Dosing Regimen and Observed Myelosuppression [1]
| Agent | Dose | Route | Schedule | Key Hematological Impact |
|---|---|---|---|---|
| Voreloxin | 10 or 20 mg/kg | Intravenous (IV) | Once on Day 0 and Day 4 (q4d x2) | Dose-dependent reduction in peripheral WBC and platelets |
| Cytarabine | 20 or 60 mg/kg | Subcutaneous (SC) | Every 8 hours on Day 0 and Day 4 (tid q4d x2) | Reduction in peripheral WBC and platelets |
| Combination | Voreloxin 10 mg/kg + Cytarabine 20 mg/kg | IV + SC | As above for each agent | Supra-additive (greater than additive) bone marrow ablation |
Table 2: Bone Marrow Histology and Peripheral Blood Count Analysis [1]
| Analysis Method | Sampling Time Points | Key Findings and Outcome |
|---|
| Peripheral Blood Counts (WBC and Platelets) | Days 6, 8, and 12 | - Significant reductions in WBC and platelet counts were observed post-treatment.
Objective: To investigate the in vivo efficacy and bone marrow toxicity of voreloxin alone and in combination with cytarabine [1].
Materials:
Procedure:
The following workflow diagram illustrates the key stages of this in vivo protocol:
Objective: To determine the cytotoxic activity and synergistic effects of voreloxin and cytarabine in human leukemia cell lines [1].
Materials:
Procedure:
Voreloxin is a naphthyridine-based quinolone derivative that targets topoisomerase II. Its mechanism is distinct from other topoisomerase II poisons like anthracyclines and epipodophyllotoxins [2] [3]. The following diagram illustrates its unique mechanism and the subsequent cellular response that underlies its efficacy in the bone marrow ablation model.
Key differentiators of voreloxin's mechanism:
The bone marrow ablation model provides critical pre-clinical evidence for voreloxin's potential in AML treatment. The data show that voreloxin induces reversible myelosuppression, a manageable and expected effect in cytotoxic chemotherapy for leukemia [1]. The supra-additive activity observed in combination with cytarabine in vivo, alongside additive or synergistic interactions in vitro, supports the strategic combination of these agents to enhance anticancer efficacy [1] [4].
The reversible nature of the bone marrow ablation, coupled with voreloxin's unique mechanism of action and its ability to overcome P-gp-mediated resistance, positions it as a promising candidate for treating patients with relapsed/refractory AML or for bridging patients to hematopoietic stem cell transplant [1]. These application notes and detailed protocols provide a foundation for researchers to utilize this model in the evaluation of voreloxin and similar novel oncolytics.
Voreloxin (also known as SNS-595, vosaroxin, or AG 7352) is a first-in-class naphthyridine analog that functions as a topoisomerase II inhibitor [1]. This compound intercalates into DNA and induces site-selective double-strand breaks (DSB), leading to G₂ cell cycle arrest and apoptosis [2]. Voreloxin has demonstrated significant antitumor activity in both solid tumor and hematologic xenograft models, with particular promise in acute myeloid leukemia (AML) [1] [3]. Its replication-dependent mechanism and limited cardiotoxicity compared to anthracyclines make it an attractive candidate for oncological research [3].
Table 1: Chemical Properties of Voreloxin and Voreloxin Hydrochloride
| Property | Voreloxin | This compound |
|---|---|---|
| CAS Number | 175414-77-4 | 175519-16-1 |
| Molecular Formula | C₁₈H₁₉N₅O₄S | C₁₈H₂₀ClN₅O₄S |
| Molecular Weight | 401.44 g/mol | 437.90 g/mol |
| Purity | 99.26% | 99.58% |
| Appearance | Light yellow to yellow solid | White to gray solid |
| Storage Conditions | 4°C, protect from light, stored under nitrogen | 4°C, sealed storage, away from moisture |
Key Solubility Characteristics:
Materials Required:
Step-by-Step Procedure:
Table 2: Stock Solution Preparation Guide
| Desired Amount | DMSO Volume | Final Concentration | Storage Conditions |
|---|---|---|---|
| 5 mg | 2.5 mL | 2 mg/mL (4.98 mM) | -80°C for 6 months; -20°C for 1 month |
| 10 mg | 5 mL | 2 mg/mL (4.98 mM) | -80°C for 6 months; -20°C for 1 month |
| 50 mg | 25 mL | 2 mg/mL (4.98 mM) | -80°C for 6 months; -20°C for 1 month |
Aqueous Stock Preparation:
DMSO Stock Preparation: Follow the same procedure as for voreloxin, noting that the hydrochloride salt has slightly different molecular weight considerations.
Cell Viability Assessment (MTS Assay):
Table 3: Experimentally Effective Concentrations of Voreloxin
| Cell Line | IC₅₀/LD₅₀ | Assay Type | Reference |
|---|---|---|---|
| Primary AML blasts | 2.30 μM (±1.87) | MTS viability assay | [1] |
| HL-60 | 884 nM (±114) | Cytotoxicity assay | [2] |
| MV4-11 | 95 nM (±8) | Cytotoxicity assay | [2] |
| NB4 & HL-60 | 0.59 μM (±0.25) | MTS viability assay | [1] |
Annexin V/Propidium Iodide Staining:
Caspase-3 Activation Assay:
Protocol for Cell Cycle Distribution:
Voreloxin + Cytarabine (Ara-C) Synergy Assessment:
Voreloxin + MEK Inhibitor (TAK-733) Protocol:
Voreloxin's primary mechanism involves topoisomerase II inhibition through DNA intercalation, leading to replication-dependent, site-selective DNA damage [2] [1]. This results in permanent double-strand breaks during DNA replication, triggering cell cycle arrest at G₂ phase and mitochondrial apoptosis pathway activation.
Figure 1: Voreloxin Mechanism of Action Pathway
Key Mechanistic Features:
Table 4: Common Technical Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in DMSO | Old/hygroscopic DMSO | Use newly opened, anhydrous DMSO with warming to 60°C |
| High background cytotoxicity | Excessive DMSO concentration | Ensure final DMSO ≤0.1%; include vehicle controls |
| Inconsistent results between experiments | Variable cell density | Standardize cell counting and plating protocols |
| Precipitate formation in aqueous media | Rapid dilution | Pre-dilute in DMSO before stepwise addition to media |
| Loss of activity in stored aliquots | Multiple freeze-thaw cycles | Create single-use aliquots; avoid repeated thawing |
These application notes provide comprehensive protocols for successful preparation and utilization of voreloxin in cancer research settings. The detailed methodologies for stock solution preparation, in vitro applications, and mechanistic studies should enable researchers to reliably investigate voreloxin's antitumor properties. Particular attention to solubility characteristics, stability requirements, and appropriate assay conditions will ensure generation of reproducible, high-quality data supporting the continued development of this promising therapeutic agent.
The table below summarizes the fundamental chemical and handling information for voreloxin hydrochloride for research use [1] [2] [3]:
| Property | Details |
|---|---|
| CAS Number | 175519-16-1 [1] [2] [3] |
| Synonyms | SNS-595 Hydrochloride; Vosaroxin Hydrochloride [1] [3] |
| Molecular Formula | C₁₈H₂₀ClN₅O₄S [1] [3] |
| Molecular Weight | 437.90 g/mol [1] [3] |
| Purity | Typically ≥98% (HPLC) [1] [2] |
| Physical Appearance | White to off-white powder [1] [2] |
| Storage Conditions | Recommended: -20°C, sealed, protected from light and moisture [1] [2]. |
This compound has variable solubility in different solvents. The quantitative solubility data and standard protocols for preparing stock solutions are as follows [1] [3]:
| Solvent | Solubility | Notes / Preparation Instructions |
|---|---|---|
| DMSO | ~20 mg/mL (45.67 mM) [3] | Hygroscopic DMSO can reduce solubility; use newly opened containers. Solution may require warming to 60°C and brief sonication [1]. |
| Water | ~1-2 mg/mL (2.28 - 4.57 mM) [1] [2] | Requires warming to 60°C and sonication to dissolve clearly [1]. |
| Ethanol | Insoluble [3] | Not recommended for stock solution preparation. |
> Note on Solution Stability: For long-term stability, it is recommended to prepare fresh solutions promptly. Aliquot and store the stock solution at -20°C or -80°C to prevent inactivation from repeated freeze-thaw cycles [1].
This protocol is adapted from a study investigating voreloxin's activity in acute myeloid leukemia (AML) cell lines [4].
This protocol outlines how to test voreloxin in combination with another chemotherapeutic agent [4].
The following methodology is derived from a preclinical efficacy study in a mouse model of bone marrow ablation [4].
This compound is a first-in-class anticancer agent that is a naphthyridine analog, structurally related to quinolone antibiotics [4] [5]. Its primary mechanism of action involves:
A key differentiator from some other chemotherapeutics is that voreloxin has shown activity in preclinical models of drug-resistant cancers, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump [4] [5].
Voreloxin (also known as vosaroxin or SNS-595) is a novel naphthyridine analog that functions as a topoisomerase II inhibitor through DNA intercalation, leading to replication-dependent DNA damage and apoptosis in cancer cells. [1] [2] [3] Unlike many conventional chemotherapeutic agents, voreloxin induces apoptosis through p53-independent pathways and is not a P-glycoprotein substrate, enabling it to overcome two common drug resistance mechanisms. [1] [2] [3] This characteristic makes it particularly valuable for treating resistant malignancies, including acute myeloid leukemia (AML) and various solid tumors.
Apoptosis detection through caspase activation serves as a crucial biomarker for assessing voreloxin's therapeutic efficacy in both research and clinical settings. Caspases, a family of protease enzymes, function as key executioners of programmed cell death, with caspase-3 serving as a critical effector caspase that cleaves numerous cellular substrates during apoptosis. [4] This document provides detailed application notes and standardized protocols for detecting and quantifying voreloxin-induced apoptosis through caspase-3 activation methods, enabling researchers to accurately evaluate the compound's mechanism of action and potency in various experimental models.
Voreloxin exerts its anti-cancer effects through a dual mechanism of action that distinguishes it from other topoisomerase II inhibitors. The compound intercalates into DNA at specific sites and poisons topoisomerase II, preventing the religation of cleaved DNA strands and resulting in double-stranded DNA breaks. [1] [3] This DNA damage occurs in a replication-dependent manner, leading to cell cycle arrest at G₂ phase and subsequent activation of apoptotic pathways. [1]
The biological significance of voreloxin extends beyond its direct mechanism of action. Research has demonstrated that voreloxin activates the AMPK/Sirt3 pathway while concurrently inhibiting HIF-1α translation and HIF-1 complex formation, particularly under hypoxic conditions commonly found in solid tumors. [2] This effect on hypoxia signaling is particularly relevant for overcoming tumor resistance mechanisms. Additionally, voreloxin has shown promising synergy with cytarabine in AML treatment, with combination studies revealing synergistic effects in 22 of 25 primary AML samples tested, with a mean combination index of 0.79. [1] [5] This synergistic relationship has advanced to clinical trials, including a phase III study (VALOR) in relapsed/refractory AML patients. [2]
The CellEvent Caspase-3/7 assay provides a robust method for real-time monitoring of caspase activation in live cells without wash steps, preserving fragile apoptotic cells that might otherwise be lost during processing. [4] This assay utilizes cell-permeant fluorogenic substrates containing the DEVD peptide sequence (specific recognition site for caspases-3 and -7) conjugated to a nucleic acid-binding dye. In the presence of activated caspase-3/7, the substrate is cleaved, releasing the dye to bind DNA and produce a bright fluorescent signal. [4]
Standard Protocol for Real-Time Caspase-3/7 Detection:
A key advantage of this method is that the fluorescent signal survives formaldehyde fixation, allowing for endpoint analysis and compatibility with immunocytochemical techniques for multiplexing. [4] Specificity can be confirmed using caspase-3/7 inhibitors, which should nearly completely abolish the signal in control experiments. [4]
For end-point caspase detection, the Image-iT LIVE Caspase Detection Kits provide an alternative approach based on fluorescent inhibitors of caspases (FILCA). These reagents utilize fluorochrome-labeled caspase inhibitors (such as FAM-DEVD-FMK for caspases-3/7 or FAM-VAD-FMK for poly-caspases) that covalently bind to active caspase enzymes. [4]
Standard Protocol for End-Point Caspase Detection:
This approach provides a snapshot of caspase activation at a specific time point and can be combined with counterstains such as Hoechst 33342 for nuclear visualization and propidium iodide for viability assessment. [4]
The annexin V/propidium iodide (PI) staining method allows for the discrimination between early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity. [6] [7] During apoptosis, phosphatidylserine translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled annexin V binding. [7]
Detailed Protocol for Annexin V/PI Staining:
Critical Considerations:
For direct detection of caspase-3 activation, the PhiPhiLux G1D2 substrate provides a flow cytometry-compatible method. This substrate contains two fluorophores separated by a caspase-3-specific cleavage sequence; upon cleavage, the fluorescence increases and can be quantified by flow cytometry. [1]
Protocol for Caspase-3 Activation Using PhiPhiLux:
This method was successfully employed in studies demonstrating voreloxin-induced caspase-3 activation in myeloid leukemia cell lines, confirming the apoptotic response to treatment. [1]
Table 1: Voreloxin In Vitro Anti-Proliferative Activity Across Cancer Cell Types
| Cell Type | Experimental Model | IC₅₀/LD₅₀ Value | Key Findings | Citation |
|---|---|---|---|---|
| Acute Myeloid Leukemia | Primary patient blasts (n=88) | 2.30 μM (±1.87) | Synergy with cytarabine in 22/25 samples | [1] [5] |
| Cervical Cancer | HeLa cells | 50-100 nM | Decreased cell viability, induced apoptosis via AMPK/Sirt3/HIF-1 pathway | [2] |
| Broad Cancer Panel | 11 tumor cell lines | 0.04-0.97 μM | Activity in P-gp overexpressing and reduced topoisomerase lines | [3] |
| Myeloid Leukemia | HL-60, NB4, K562 cells | Dose-dependent | Caspase-3 activation and apoptosis in p53-null K562 cells | [1] |
Table 2: Voreloxin Efficacy in Preclinical In Vivo Models
| Tumor Model | Dosing Regimen | Efficacy Results | Additional Observations | Citation |
|---|---|---|---|---|
| KB nasopharyngeal carcinoma xenograft | 20 mg/kg weekly ×5 | 86% tumor growth inhibition | Optimal schedule established | [3] |
| Multiple solid tumor xenografts (breast, ovarian, colon, lung, gastric, melanoma) | Various dosing regimens | 63-88% tumor growth inhibition in 10/11 models | Broad spectrum activity | [3] |
| Hematologic tumor xenografts | Various dosing regimens | Significant growth inhibition in 2/2 models | Activity in hematologic malignancies | [3] |
| Multidrug resistant models | Various dosing regimens | Potent activity maintained | Bypasses common resistance mechanisms | [3] |
Voreloxin induces apoptosis through interconnected signaling pathways that involve both direct DNA damage responses and metabolic regulation. The diagram below illustrates the key molecular events in voreloxin-induced apoptosis:
Figure 1: Signaling pathways in voreloxin-induced apoptosis
As illustrated in Figure 1, voreloxin's primary mechanism begins with DNA intercalation and topoisomerase II inhibition, leading to double-stranded DNA breaks that trigger cell cycle arrest at G₂ phase. [1] [3] Subsequently, voreloxin activates the AMPK/Sirt3 pathway, which inhibits HIF-1α translation and complex formation, particularly under hypoxic conditions. [2] This pathway contributes to mitochondrial dysfunction characterized by oxidative stress and disruption of mitochondrial membrane potential, ultimately leading to caspase-3 activation and execution of apoptosis. [2] This pathway operates effectively in both p53-wild type and p53-null cells, explaining voreloxin's ability to overcome common resistance mechanisms. [1]
When designing voreloxin apoptosis assays, several technical factors require careful consideration. For cellular assays, the optimal voreloxin concentration range typically falls between 50 nM and 2 μM, depending on cell sensitivity and exposure duration. [1] [2] Treatment time should be determined based on the specific readout: early apoptosis markers (such as caspase activation) may be detectable within 4-8 hours, while later events (phosphatidylserine externalization) may require 24-48 hours. [4] [1]
For flow cytometry applications, proper controls are essential for accurate data interpretation. These should include unstained cells, single-stained controls (annexin V only and viability dye only), and appropriate positive controls (such as cells treated with staurosporine or other known apoptosis inducers). [6] [7] When working with annexin V, it is critical to avoid calcium chelators like EDTA in buffers, as annexin V binding is calcium-dependent. [6]
To obtain comprehensive insights into voreloxin's mechanism of action, researchers can employ multiplexed apoptosis assays that combine multiple detection methods. For example:
These multiplexed approaches provide a more comprehensive understanding of voreloxin's temporal effects on cancer cells and can help establish causal relationships between its primary DNA damage and subsequent apoptotic events.
Voreloxin represents a promising anti-cancer agent with a unique mechanism of action that effectively induces apoptosis across various cancer types, including drug-resistant models. The caspase activation assays and apoptosis detection methods outlined in these application notes provide robust, standardized approaches for evaluating voreloxin's efficacy in both research and preclinical settings. The consistent demonstration of voreloxin's p53-independent apoptosis induction and synergy with cytarabine in AML models highlights its potential clinical utility, particularly for difficult-to-treat malignancies. When implementing these protocols, researchers should select the appropriate method based on their specific experimental needs—opting for real-time caspase detection for kinetic studies, flow cytometry-based methods for quantitative population analysis, or multiplexed approaches for comprehensive mechanism of action studies.
Voreloxin (also known as vosaroxin and SNS-595) is a first-in-class anti-cancer quinolone derivative that intercalates DNA and inhibits topoisomerase II, leading to replication-dependent, site-selective DNA damage and apoptosis. Unlike traditional topoisomerase II inhibitors like etoposide and doxorubicin, voreloxin represents a novel class of naphthyridine analogs with a distinct mechanism of action. This small molecule drug intercalates into DNA at specific sites and poisons topoisomerase II, resulting in double-stranded DNA breaks, cell cycle arrest in G2/M phase, and subsequent programmed cell death. Its mechanism is particularly relevant for targeting rapidly dividing cancer cells, especially in acute myeloid leukemia (AML) where its efficacy has been demonstrated in both preclinical and clinical studies. [1] [2] [3]
The molecular action of voreloxin involves several key steps that can be monitored through flow cytometry-based cell cycle analysis. As a topoisomerase II poison, voreloxin stabilizes the covalent complex between topoisomerase II and DNA, preventing DNA re-ligation and causing accumulation of permanent double-stranded breaks. This DNA damage triggers cell cycle checkpoints and leads to arrest at the G2/M phase, where cells are most vulnerable to DNA damage before mitosis. Subsequently, cells undergo apoptosis through mitochondrial pathways, which can be quantified using various flow cytometry assays. Importantly, voreloxin's activity is independent of p53 status, as demonstrated by its efficacy in p53-null K562 cell lines, making it particularly promising for treating cancers with p53 mutations that often confer resistance to conventional therapies. [1] [2] [3]
Table: Staining Protocol Steps and Specifications [4]
| Step | Reagent | Volume | Incubation | Purpose |
|---|---|---|---|---|
| Harvest | - | - | Centrifuge at 850×g | Collect cells |
| Fixation | Cold 70% ethanol | 1 mL | 30 min at 4°C | Permeabilize cells |
| Wash | PBS | 1 mL | Centrifuge at 850×g | Remove ethanol |
| RNase treatment | RNase A (100 μg/mL) | 50 μL | 37°C for 15 min | Digest RNA |
| DNA staining | PI (50 μg/mL) | 200 μL | Room temperature, dark, 15 min | Stain DNA |
| Analysis | - | - | Immediate | Flow cytometry |
Diagram Title: Flow Cytometry Gating Strategy for Cell Cycle and Apoptosis Analysis
Voreloxin treatment typically results in a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, consistent with its mechanism as a topoisomerase II inhibitor that causes DNA damage and activates cell cycle checkpoints. At concentrations near the LD50 (2.30 μM for primary AML blasts), you should observe a significant decrease in the G0/G1 population and a corresponding increase in the G2/M population. [1] [2] The S-phase population may also show alterations depending on the cell type and specific experimental conditions. This G2/M arrest represents the cellular response to DNA damage before the induction of apoptosis. The typical progression of voreloxin's effects includes DNA damage within hours of treatment, followed by cell cycle arrest (12-24 hours), and culminating in apoptosis (24-48 hours). [2]
Voreloxin induces apoptosis in a dose- and time-dependent manner across various myeloid leukemia cell lines and primary AML blasts. Flow cytometry analysis using Annexin V/PI staining will show increasing percentages of both early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells with higher voreloxin concentrations and longer exposure times. The apoptosis induction can be further confirmed by measuring caspase-3 activation using specific substrates like PhiPhiLux, which shows increased fluorescence upon cleavage by active caspase-3. [1] [2] Additional confirmation of apoptosis can be obtained through detection of biochemical markers such as γH2AX, which indicates DNA double-strand breaks and has been shown to increase in vosaroxin-treated leukemic blasts in a time-dependent manner. [3]
Table: Summary of Key Experimental Findings with Voreloxin in AML Models [1] [2] [3]
| Parameter | Value/Result | Experimental System | Significance |
|---|---|---|---|
| Mean LD50 | 2.30 μM (±1.87) | Primary AML blasts (n=88) | Concentration for 50% cell killing |
| Synergy with Cytarabine | 22 of 25 samples (CI=0.79) | Primary AML samples | Supports combination therapy |
| p53 Independence | Active in K562 (p53-null) | Cell line model | Bypasses common resistance mechanism |
| G2/M Arrest | Dose-dependent increase | HL-60 and NB4 cell lines | Mechanism confirmation |
| Clinical Response | 5 CR/CRp out of 73 patients | Phase I trial (relapsed/refractory AML) | Translational relevance |
The flow cytometry protocols described in this application note have significant translational relevance for evaluating voreloxin's mechanism of action in both preclinical and clinical settings. Voreloxin has demonstrated promising activity in clinical trials for relapsed/refractory acute myeloid leukemia, with a phase Ib study showing complete or incomplete remissions in 5 of 73 treated patients and a morphologic leukemia-free state (bone marrow blast reduction to <5%) in 11 additional patients. [3] The synergistic interaction between voreloxin and cytarabine observed in preclinical models (with synergy demonstrated in 22 of 25 primary AML samples tested) provides a strong rationale for combination therapies, which are currently being explored in clinical trials. [1] [2]
Furthermore, the p53-independent mechanism of voreloxin action, as demonstrated by its activity in p53-null cell lines, suggests potential utility in treating malignancies with p53 mutations that often confer resistance to conventional chemotherapeutics. [1] [2] The pharmacodynamic assessment of voreloxin-induced DNA damage through γH2AX detection by flow cytometry provides a valuable biomarker for monitoring drug activity in clinical samples, enabling correlation of drug exposure with biological effect. [3] These applications highlight the importance of robust flow cytometry protocols for evaluating voreloxin's cellular effects across the drug development continuum, from initial mechanistic studies to clinical trial support.
Voreloxin (also known as vosaroxin and formerly SNS-595) is a first-in-class anticancer quinolone derivative that targets topoisomerase II (Topo II) [1] [2]. Its mechanism is characterized by a dual action: DNA intercalation and poisoning of Topo II, leading to replication-dependent, site-selective DNA double-strand breaks, G₂ cell cycle arrest, and apoptosis [2] [3].
Voreloxin is structurally distinct from other Topo II poisons like anthracyclines and epipodophyllotoxins (e.g., etoposide) [2]. A key differentiator is that voreloxin's activity results exclusively from DNA intercalation and Topo II inhibition, and it does not produce significant free radicals or reactive oxygen species, which are implicated in the cardiotoxicity associated with anthracyclines [1].
The following table compares voreloxin's properties with other classes of Topo II inhibitors.
Table 1: Mechanism Comparison of Voreloxin and Other Topo II-Targeting Agents
| Agent | Chemical Class | Primary Mechanism | Key Differentiating Features |
|---|---|---|---|
| Voreloxin | Anticancer Quinolone | DNA intercalation & Topo II poisoning | Site-selective DNA cleavage; not a P-gp substrate; p53-independent activity; minimal free radical generation [1] [2]. |
| Etoposide | Epipodophyllotoxin | Topo II poisoning (non-intercalating) | Causes extensive, non-selective DNA fragmentation; associated with secondary leukemia risk [4] [2]. |
| Doxorubicin | Anthracycline | DNA intercalation & Topo II poisoning | Generates reactive oxygen species (ROS), leading to cumulative cardiotoxicity [1]. |
| ICRF-193 | Bisdioxopiperazine | Topo II catalytic inhibition | Traps Topo II in a closed clamp form without stabilizing cleavage complexes [5]. |
The diagram below illustrates the established mechanistic pathway of voreloxin leading to apoptosis.
Figure 1: Voreloxin's mechanism of action. The drug intercalates DNA and poisons Topo II, stabilizing cleavage complexes which lead to double-strand breaks, cell cycle arrest, and ultimately, apoptosis [2] [3].
Voreloxin has demonstrated potent and broad anti-proliferative activity across numerous models.
Table 2: Summary of Voreloxin's Efficacy in Preclinical and Clinical Studies
| Model / Study Type | Results / Findings | Significance |
|---|---|---|
| Broad In Vitro Panel [3] | IC₅₀ values ranged from 0.04 to 0.97 µM across 11 tumor cell lines. | Demonstrates potent, broad-spectrum cytotoxicity. |
| Drug-Resistant Models [3] | Maintained activity in cell lines overexpressing P-glycoprotein or with reduced topoisomerase levels. | Suggests potential to overcome common chemotherapy resistance mechanisms. |
| In Vivo Xenografts [3] | Tumor growth inhibition of 63-88% in 10 of 11 solid and hematologic tumor models. | Confirms efficacy in diverse, physiologically relevant models. |
| Phase 1b/2 Clinical Trial (with cytarabine in relapsed/refractory AML) [1] | Complete Remission (CR) rate of 25%; CR/CRi rate of 28%. | Establishes clinical antileukemic activity with a manageable safety profile. |
While a specific ICE bioassay protocol for voreloxin is not publicly detailed, the general workflow for evaluating a compound's ability to poison Topo II and stabilize cleavage complexes is well-established. The core principle involves detecting the covalent Topo II-DNA complexes that are stabilized by the poison.
Figure 2: Generalized workflow for an ICE (In Vivo Complex of Enzyme) bioassay. This method is used to detect and quantify the stabilization of Topoisomerase II-DNA cleavage complexes by poisons like voreloxin [4].
Key Methodological Details:
The table below summarizes quantitative data from pivotal studies investigating the voreloxin-cytarabine combination. This data is crucial for establishing a baseline for your experiments.
| Study Model | Reported Combination Index (CI) | Interpretation | Key Experimental Conditions | Citation |
|---|
| Human Leukemia Cell Lines (in vitro) | Ranged from additive to synergistic (CI < 0.85 to 1.2) | The interaction varied by cell line, showing the combination is not universally synergistic but is consistently additive or better. | • Cell Lines: HL-60, MV4-11, CCRF-CEM. • Analysis: Median-effect method (Chou-Talalay). • CI Interpretation: Synergistic (CI < 0.85), Additive (CI 0.85-1.2), Antagonistic (CI > 1.2). | [1] | | Primary AML Blasts (in vitro) | Mean CI of 0.79 (22 of 25 samples showed synergy) | Strong evidence of synergistic interaction in the majority of primary patient samples tested. | • Samples: 25 primary AML blasts. • Drug Ratio: Voreloxin to cytarabine at a fixed 1:2 ratio. • Analysis: Median-effect method (Chou-Talalay). | [2] | | Mouse Model of Bone Marrow Ablation (in vivo) | "Supra-additive" activity reported | The combination's effect in vivo was greater than the sum of individual drug effects. | • Voreloxin: 10 or 20 mg/kg, IV, on days 0 & 4. • Cytarabine: 20 or 60 mg/kg, SC, every 8h on days 0 & 4. • Assessment: Reductions in peripheral WBC and platelets, bone marrow cellularity. | [1] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own research.
This protocol is used to determine the synergistic effects of voreloxin and cytarabine in cell cultures [1] [2].
1. Cell Preparation:
2. Drug Treatment:
3. Viability Measurement:
4. Data Analysis:
This protocol assesses the supra-additive activity of the combination in a live animal model [1].
1. Animal Model:
2. Dosing Regimen:
3. Assessment of Efficacy:
The following diagram illustrates the key steps and decision points in a standard in vitro combination study workflow.
This diagram outlines the proposed mechanistic relationship between voreloxin and cytarabine that underlies their synergistic effect.
Q1: What is a suitable starting ratio for voreloxin and cytarabine in our in vitro experiments? A1: Based on the literature, a 1:2 ratio of voreloxin to cytarabine is a scientifically supported starting point. This ratio demonstrated a mean synergistic CI of 0.79 in primary AML blasts [2]. However, it is critical to perform an initial IC₅₀ determination for each drug on your specific cell model and design your combination matrix around these values.
Q2: The combination shows additive but not synergistic effects in our cell line. What could be the reason? A2: Synergy is not guaranteed and can be cell line and context-dependent.
Q3: What are the critical controls for the in vivo bone marrow ablation model? A3:
| Question | Answer | Supporting Clinical Evidence |
|---|---|---|
| What is the dose-limiting toxicity (DLT) of voreloxin? | Myelosuppression, particularly neutropenia, is a primary DLT. Reversible oral mucositis is also a frequently observed DLT [1] [2]. | |
| How was neutropenia characterized in trials? | Grade 3/4 neutropenia was common. In phase 1 solid tumor trials, Grade 4 neutropenia was a defined DLT [2]. | |
| What was a common DLT in AML trials? | Oral mucositis was identified as a key DLT. It was found to be reversible, and dosing schedules were adjusted to improve tolerability [1]. | |
| How can the risk of neutropenia be managed? | Adherence to the Maximum Tolerated Dose (MTD) and schedule adjustments are critical management strategies derived from clinical trials [3] [2]. |
Below is a summary of the dose-limiting toxicities and established MTDs from key clinical trials.
| Trial Population | Dosing Schedule | Established MTD | Reported Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|
| Relapsed/Refractory Solid Tumors [2] | Every 3 weeks | 48 mg/m² (heavily pretreated) 60 mg/m² (minimally pretreated) | • Grade 4 neutropenia (≥7 days) • Grade 3 febrile neutropenia • Grade 4 thrombocytopenia |
| Relapsed/Refractory Solid Tumors [2] | Weekly for 3 weeks per 28-day cycle | 15 mg/m² | • Grade 3 neutropenia (>14 days) • Pleural effusion |
| Relapsed/Refractory AML (Single Agent) [1] | Weekly | 72 mg/m² | • Reversible oral mucositis |
| Relapsed/Refractory AML (Single Agent) [1] | Twice-weekly | 40 mg/m² | • Reversible oral mucositis |
| Relapsed/Refractory AML (with Cytarabine) [3] | Days 1 & 4 with cytarabine | 80 mg/m² (Schedule A) | • Manageable safety profile (specific DLTs not listed) |
This protocol assesses the compound's effects on the bone marrow, directly relevant to understanding its myelosuppressive potential [4] [5].
Clinical data from an AML trial demonstrated that adjusting the dosing schedule could improve the tolerability of voreloxin without completely sacrificing efficacy [3].
The following diagrams illustrate the mechanism of voreloxin-induced DNA damage and the clinical decision pathway for managing its hematological toxicity.
The MTD of Voreloxin is highly dependent on the treatment schedule and the patient's prior treatment history [1].
| Tumor Type | Dosing Schedule | Patient Population | Voreloxin MTD | Primary Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|---|
| Relapsed/Refractory Solid Tumors [1] | Every 3 weeks | Heavily pretreated | 48 mg/m² | Grade 4 neutropenia, febrile neutropenia, pneumonia [1] |
| Every 3 weeks | Minimally pretreated | 60 mg/m² | Grade 4 neutropenia, thrombocytopenia [1] | |
| Weekly for 3 weeks every 28 days | - | 15 mg/m² | Grade 3 neutropenia, pleural effusion [1] | |
| Acute Myeloid Leukemia (AML) | ||||
| Newly Diagnosed (Elderly) [2] | Weekly for 3 weeks | - | 72 mg/m² (Schedule A) | - |
| Weekly for 2 weeks | - | 72 mg/m² (Schedule B) | Improved tolerability vs. 3-week schedule [2] | |
| Relapsed/Refractory (with Cytarabine) [3] | Days 1, 4 + Cytarabine (400 mg/m², 24-hr infusion, days 1-5) | - | 80 mg/m² (Schedule A) | Grade 3 bowel obstruction, stomatitis [3] |
| Days 1, 4 + Cytarabine (1 g/m², 2-hr infusion, days 1-5) | - | 90 mg/m² (Recommended Phase 2 dose for Schedule B) | MTD not reached for this schedule [3] |
The following data from peer-reviewed studies provide the rationale for Voreloxin's clinical development, particularly its combination with cytarabine.
1. In Vitro Combination Study with Cytarabine
2. In Vivo Bone Marrow Ablation Model
The following diagram illustrates the mechanism of action of Voreloxin, as described in the clinical and preclinical literature [1] [2] [4].
Q1: What is the key preclinical evidence supporting the combination of Voreloxin with cytarabine in AML? The decision was supported by robust preclinical data. In vitro studies on human leukemia cell lines showed the combination had additive to synergistic cytotoxic effects [4]. Furthermore, an in vivo mouse model demonstrated that the combination led to supra-additive bone marrow ablation, a crucial therapeutic effect in AML, with reversible myelosuppression [4].
Q2: How does the toxicity profile of Voreloxin compare to other topoisomerase II inhibitors? A distinguishing feature noted in the literature is that Voreloxin, due to its stable quinolone backbone, does not produce significant free radicals or reactive oxygen species [3]. This mechanism is different from anthracyclines and may contribute to a reduced risk of the cumulative cardiotoxicity often associated with that drug class [3].
Q3: What is the recommended dosing schedule for Voreloxin in a relapsed/refractory AML patient when combined with cytarabine? Based on the phase 1b/2 study, two schedules have been established [3]:
Q4: Are there any known resistance mechanisms that Voreloxin can bypass? Preclinical studies indicate that Voreloxin is not a substrate for the P-glycoprotein efflux pump, which is a common mechanism of multidrug resistance [3]. Its activity is also reported to be independent of p53 status, which may allow it to remain effective in some tumors with dysfunctional p53 pathways [3].
The table below summarizes the key findings on the timing and characteristics of bone marrow suppression and recovery associated with voreloxin/vosaroxin.
| Context / Model | Observed Suppression & Recovery | Key Findings & Notes |
|---|
| Preclinical Mouse Model (Normal mice) | - Reduction: Peripheral WBC and platelets [1].
Bone marrow suppression is an expected pharmacologic effect of voreloxin, not an off-target toxicity. Its mechanism is summarized in the diagram below:
For researchers looking to model these effects, here is a summary of a key preclinical methodology.
Objective: To investigate the in vivo efficacy of voreloxin, alone and in combination with cytarabine, using a mouse model of bone marrow ablation [1].
| Protocol Component | Details |
|---|---|
| Animal Model | CD-1 female mice [1]. |
| Dosing Regimen | - Voreloxin: 10 or 20 mg/kg, intravenously (IV), once on day 0 and once on day 4 (q4d x2) [1].
The table below summarizes the core information on voreloxin's profile and its combination therapy with cytarabine.
| Aspect | Details |
|---|---|
| Drug Name | Voreloxin (also known as Vosaroxin) [1] [2] |
| Drug Class | First-in-class anticancer quinolone derivative [1] [2] |
| Primary Mechanism | DNA intercalation and topoisomerase II inhibition, leading to site-selective, double-stranded DNA breaks [1] [2] |
| Key Resistance bypass | Not a substrate for the P-glycoprotein (P-gp) efflux pump; p53-independent activity [1] [2] |
| Combination Partner | Cytarabine [1] [2] |
| Key Synergistic Effect | Additive or synergistic cytotoxicity in human leukemia cell lines (e.g., HL-60, MV4-11); supra-additive bone marrow ablation in mouse models [2] |
| Clinical Trial Phase | Phase 3 initiated in patients with relapsed/refractory AML (as of 2015) [1] |
For researchers aiming to validate and explore this combination therapy, the following experimental details are crucial.
This protocol is used to demonstrate the synergistic effect of voreloxin and cytarabine in vitro [2].
This mouse model assesses the efficacy and myelosuppressive effects of the combination, which is a key consideration in AML treatment [2].
Here are solutions to frequently encountered problems in this research area.
Problem: High Variable Response in Cell Viability Assays
Problem: Translating In Vitro Synergy to In Vivo Models
Problem: Managing Voreloxin's Dose-Limiting Toxicity in Models
The following diagram illustrates the mechanism of action and a streamlined experimental workflow for evaluating the voreloxin-cytarabine combination.
The table below summarizes the key storage parameters for voreloxin to ensure its stability for research use.
| Form | Recommended Storage Temperature | Container & Atmosphere | Stability Duration | Source / Context |
|---|---|---|---|---|
| Powder | -20°C (long term) [1] [2]; -20°C (desiccated) [2] | Protect from light, store under nitrogen [3] | Not fully defined | Manufacturer's SDS (2024 revision) [1] |
| Stock Solution (DMSO) | -80°C (long term); -20°C (short term) [1] [3] | Protect from light, store under nitrogen [3] | 6 months at -80°C; 1 month at -20°C [3] | Manufacturer's SDS & product sheet [1] [3] |
| Aqueous Solution (PBS) | Information missing | Information missing | Information missing | N/A |
Here is a standard methodology for creating stock solutions, based on vendor-provided data [3].
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in stock solution | Solubility limit exceeded; temperature shock during thawing. | Ensure final concentration is ≤ 2 mg/mL in DMSO. Thaw aliquots gently at room temperature. |
| Loss of compound activity | Repeated freeze-thaw cycles; degradation due to moisture or light. | Always prepare and use single-use aliquots. Ensure containers are sealed and opaque. |
| Low experimental efficacy | Improper storage conditions leading to decomposition. | Verify storage temperature and confirm that stock solutions are stored under inert gas (nitrogen) where recommended. |
To help visualize the workflow for managing voreloxin stock solutions, the following diagram outlines the key steps from preparation to use.
Is oral mucositis a documented side effect of Voreloxin? Yes. Clinical trials have established that reversible oral mucositis was the dose-limiting toxicity (DLT) for Voreloxin [1].
In which patient populations was this observed? This finding was reported in Phase 1 trials of Voreloxin as a single agent in patients with relapsed or refractory acute myeloid leukemia (AML) [1].
What was the established maximum tolerated dose (MTD)? The maximum tolerated dose was defined as 72 mg/m² on a once-weekly schedule and 40 mg/m² on a twice-weekly schedule [1].
How does the incidence and severity compare between age groups? A comparative analysis of safety data from a Phase 1 trial showed that Voreloxin was generally well tolerated in both older (age ≥60) and younger (age <60) patient subgroups with a similar incidence of Grade 3-4 adverse events [1].
The table below summarizes key quantitative data from the clinical trials for quick reference.
| Trial Phase | Patient Population | Dosing Schedule | Key Finding on Oral Mucositis |
|---|---|---|---|
| Phase 1 [1] | Relapsed/Refractory AML | Once-weekly or twice-weekly | Dose-limiting toxicity (DLT) was reversible oral mucositis. |
| Phase 1 [1] | Relapsed/Refractory AML | Once-weekly | Maximum Tolerated Dose (MTD) established at 72 mg/m². |
| Phase 1 [1] | Relapsed/Refractory AML | Twice-weekly | Maximum Tolerated Dose (MTD) established at 40 mg/m². |
To aid in troubleshooting and research planning, it is helpful to understand the broader context of oral mucositis as a side effect of cancer therapy.
The following diagram illustrates this complex pathway and where various interventions may act.
For researchers designing preclinical or clinical studies with Voreloxin, consider these approaches:
Prophylactic and Management Strategies: While specific guidelines for Voreloxin-induced mucositis are not established, general management strategies for chemotherapy-induced oral mucositis can inform clinical trial design. Evidence from randomized controlled trials supports several approaches, which you should evaluate for your specific context [2]:
Mechanism of Action Context: Voreloxin is a first-in-class anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II, causing DNA double-strand breaks and apoptosis [5] [6]. Its mechanism is distinct from anthracyclines, as it is not a substrate for P-glycoprotein-mediated efflux, potentially avoiding one common resistance pathway [5] [7].
I hope this structured technical summary provides a solid foundation for your research and development efforts.
| Feature | Voreloxin (Vosaroxin) | Etoposide |
|---|---|---|
| Drug Class | First-in-class anticancer quinolone derivative; naphthyridine analog [1] [2] | Epipodophyllotoxin [3] |
| Primary Mechanism | DNA intercalation and topoisomerase II poisoning [2] | Non-intercalating topoisomerase II poison [2] [4] |
| Effect on Topo II-DNA Complex | Stabilizes the cleavage complex, preventing DNA re-ligation [1] [2] | Stabilizes the cleavage complex, preventing DNA re-ligation [3] |
| DNA Binding | Site-specifically intercalates into DNA [2] | Poor DNA intercalator; primary interaction is with the Topo II-DNA complex [3] [5] |
| Key Enzymatic Effect | Poisons both Topo IIα and Topo IIβ [2] | Poisons both Topo IIα and Topo IIβ [3] |
| Cellular Outcome | Replication-dependent double-strand breaks, G2 arrest, and apoptosis [1] [2] | Double-strand breaks, disruption of DNA transactions, and apoptosis [3] |
| Resistance Profile | Not a P-glycoprotein (P-gp) substrate; active in some P-gp overexpressing (drug-resistant) models [2] | Susceptible to P-gp mediated efflux, a common resistance mechanism [2] |
| p53 Dependence | Active in p53-null cell lines, suggesting p53-independent action [1] [6] | Information not explicitly covered in search results |
| Notable Synergy | Synergistic with cytarabine (Ara-C) in AML [1] [6] | Widely combined with other agents (e.g., platinum drugs) [3] |
Several key laboratory protocols are used to characterize these drugs:
The diagram below outlines a general experimental workflow used to characterize the mechanism of a topoisomerase II poison, integrating the assays described above.
| Feature | Voreloxin | Doxorubicin |
|---|---|---|
| Drug Class | Quinolone derivative (non-anthracycline) [1] | Anthracycline [2] [3] |
| Primary Mechanism of Action | Topoisomerase II inhibitor; causes site-selective DNA damage [1] | Topoisomerase IIβ inhibitor; induces DNA double-strand breaks, intercalates DNA, generates reactive oxygen species (ROS) [3] |
| Cardiotoxicity Profile | Limited data; not a primary reported characteristic in available literature [1] | Well-established, dose-dependent limitation [2] [3] |
| Type of Cardiotoxicity | Information not available in search results | Type I (irreversible); can manifest acutely or years later as chronic heart failure [4] [5] |
| Key Molecular Pathways in Toxicity | Information not available in search results | • Oxidative stress & mitochondrial dysfunction • Calcium dysregulation & Cx43 pathway impairment • Cellular senescence & apoptosis • Impaired DNA damage repair [6] [4] [3] | | Clinical Status | Investigational; Phase I/II trials for Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) [1] | FDA-approved for wide range of solid and hematologic cancers [3] |
The stark difference in cardiotoxicity profiles is rooted in their distinct biological mechanisms.
Decades of research have mapped out the complex pathways through which doxorubicin damages the heart. The diagram below synthesizes these key mechanisms from recent studies.
Key experimental models used to study these mechanisms include:
Voreloxin is a synthetic quinolone derivative that also targets topoisomerase II, but its interaction is described as site-selective, leading to different cellular effects [1]. Its primary research focus is on overcoming resistance in Acute Myeloid Leukemia (AML), particularly in combination with other agents, without significant emphasis on cardiotoxicity in the available literature [1].
For researchers in drug development, the comparison highlights critical considerations:
The key findings on voreloxin's interaction with P-gp mediated multidrug resistance are detailed in the following table.
| Aspect | Experimental Findings on Voreloxin |
|---|---|
| P-gp Substrate Status | Is not a P-gp substrate [1]. |
| Efficacy in P-gp Overexpressing Models | Active in the p53-null K562 cell line, which is a model for multidrug resistance (including P-gp overexpression) [1]. |
| Primary Mechanism of Action | Intercalates DNA and inhibits topoisomerase II, causing replication-dependent, site-specific double-stranded DNA damage, G2 cell cycle arrest, and apoptosis [1]. |
| Synergistic Potential | Shows synergism with cytarabine (Ara-C) in primary AML samples [1]. |
The primary evidence for voreloxin's ability to overcome P-gp mediated resistance comes from a 2010 study published in Haematologica [1].
Voreloxin's primary mechanism involves DNA intercalation and topoisomerase II inhibition, leading to irreversible double-strand breaks and apoptosis [1]. Its classification as a "first-in-class anti-cancer quinolone derivative" distinguishes it from other topoisomerase II inhibitors like etoposide [1].
The following diagram illustrates the key mechanisms by which voreloxin acts and how it avoids P-gp mediated resistance, based on the experimental data.
This visual summary shows that voreloxin's unique property of not being a P-gp substrate allows it to bypass a major resistance mechanism and effectively trigger cell death.
For researchers and drug development professionals, the data presents a compelling case for voreloxin:
The following key methodologies are used to evaluate the combination of VX-11e and voreloxin, based on a 2019 study that investigated this combination on several human leukemia cell lines (MOLM-14, K562, REH, MOLT-4) [1] [2].
The experimental data demonstrates that the combination of VX-11e and voreloxin has a synergistic anti-leukemia effect across multiple cell lines, mediated by specific molecular changes.
The table below summarizes the synergistic and molecular effects observed in the study [1]:
| Cell Line | Type of Leukemia | Combination Index (CI) Profile | Key Molecular Changes (Combination Treatment) |
|---|---|---|---|
| MOLM-14 | Acute Myeloid Leukemia (AML) | Synergistic over a wide concentration range | ↑ p21 expression; ↓ survivin and NF-κB expression |
| REH | Acute B-cell Lymphoblastic Leukemia (ALL) | Synergistic over a wide concentration range | ↑ p21 expression; ↓ survivin and NF-κB expression |
| MOLT-4 | Acute T-cell Lymphoblastic Leukemia (ALL) | Synergistic over a wide concentration range | ↑ p21 expression; ↓ survivin and NF-κB expression |
| K562 | Chronic Myeloid Leukemia (CML) | Predominantly additive effects | No significant changes in p21, survivin, or NF-κB |
The synergistic effect is attributed to the concurrent targeting of the Ras/Raf/MEK/ERK signaling pathway and DNA integrity. The diagram below illustrates the proposed mechanism.
The diagram shows how VX-11e and voreloxin target two different but interconnected cellular processes [1] [3]:
The core reason for voreloxin's activity in resistant models lies in its unique characteristics compared to anthracyclines. The following table outlines the key mechanistic differences.
| Feature | Voreloxin | Anthracyclines (e.g., Doxorubicin) |
|---|---|---|
| Chemical Class | Quinolone derivative (Naphthyridine core) [1] | Anthracycline [1] |
| Primary Mechanism | DNA intercalation and topoisomerase II inhibition [1] | DNA intercalation and topoisomerase II inhibition [1] |
| DNA Damage | Site-selective double-strand breaks at GC-rich regions [1] [2] | Non-selective double-strand breaks; also causes DNA adducts and cross-links [2] |
| P-gp Substrate | No [1] | Yes [1] |
| ROS Generation | Minimal [2] | Significant; contributes to cardiotoxicity [2] |
| Key Resistance Bypass | Effective in models resistant to anthracyclines [1] [2] | Subject to common resistance mechanisms (e.g., P-gp efflux) [1] |
The flow diagram below illustrates the sequence of voreloxin's mechanism and how it overcomes resistance.
Evidence for voreloxin's efficacy extends beyond a single mechanism to successful activity in resistant cell lines and synergistic drug combinations.
| Model/Context | Experimental Finding | Implication |
|---|---|---|
| General Anthracycline-Resistant Models | Activity reported in preclinical models with resistance to anthracyclines [1]. | Demonstrates potential for treating resistant cancers. |
| P-gp Expressing Cells | Not a substrate for the P-gp efflux pump [1]. | Overcomes a major common resistance pathway to anthracyclines. |
| Combination with Cytarabine | Showed additive or synergistic activity in human leukemia cell lines (HL-60, MV4-11) [1]. | Supports clinical combination strategy for AML. |
| Combination with ERK2 Inhibitor (VX-11e) | Synergistic anti-proliferative and pro-apoptotic effects in leukemia cells (MOLM-14, REH) [3]. | Suggests potential for use with targeted signaling inhibitors. |
The key experiments that demonstrated voreloxin's activity used standardized, robust methodologies. The workflow for a typical in vitro combination study is shown below.
The table below summarizes the half-maximal inhibitory concentration (IC50) of voreloxin, which represents the drug concentration required to reduce cell proliferation by 50% in various experimental models [1] [2] [3].
| Cancer Type | Model / Cell Line | Reported IC50 (or LD50) | Experimental Context |
|---|---|---|---|
| Broad Panel (Solid Tumors) | 11 various tumor cell lines (unspecified) | 0.04 - 0.97 µM [1] | In vitro cytotoxicity (MTT assay) |
| Acute Myeloid Leukemia (AML) | Primary blasts (n=88 patients) | 2.30 µM (± 1.87) (LD50) [2] | In vitro cell viability (MTS assay) |
| Glioblastoma (GBM) | 13 human glioma cell lines | 12.8 nM - 260.5 nM [3] | In vitro cell viability (Clonogenic survival assay) |
| Leukemia (In vitro) | CCRF-CEM (ALL), MV4-11 (AML), HL-60 (APL) | Varied by cell line (see [4]) | In vitro cell viability (CellTiter-Glo assay) |
| Drug-Resistant Models | Cell lines overexpressing P-glycoprotein (P-gp) or with reduced topoisomerase II | Activity similar to parent, non-resistant lines [1] | In vitro cytotoxicity |
The IC50 data in the table above were generated using standardized, robust experimental protocols. Here are the details of the key methodologies cited.
Cell Viability/Viability Assays: These are colorimetric or luminescent assays that measure the activity of cellular enzymes to determine the number of viable cells.
Clonogenic Survival Assay: This technique measures the ability of a single cell to proliferate and form a colony after drug treatment. It is considered a gold standard for assessing the long-term cytotoxic effects of anti-cancer agents, particularly for radiation and chemotherapeutics [3].
Synergy Studies (Combination Index): To evaluate the effect of drug combinations (e.g., voreloxin with cytarabine), the Combination Index (CI) is often calculated using the median-effect method of Chou and Talalay. A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates additivity, and CI > 1.1 indicates antagonism [2] [4]. Studies have shown that voreloxin and cytarabine are synergistic in most primary AML samples tested [2].
The following diagram illustrates the mechanism by which voreloxin induces cell death, as established in biochemical and cell-based studies [6].
The provided data and mechanisms highlight several key points relevant for research and development.
Voreloxin is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II (TOP2) poison [1] [2]. Its proposed mechanism involves DNA intercalation and inhibition of TOP2, leading to site-selective DNA double-strand breaks and apoptosis [1] [2].
The table below summarizes the key characteristics of Voreloxin/Vosaroxin for which experimental data is available:
| Property | Experimental Data & Findings |
|---|---|
| Mechanism | TOP2 poison; DNA intercalator [1] [2]. |
| DNA Targeting | Site-selective, targets GC-rich regions [1]. |
| P-gp Substrate | No (key differentiator from anthracyclines); active in anthracycline-resistant models [1]. |
| In Vitro Cytotoxicity (IC₅₀) | Demonstrated in leukemia cell lines (HL-60, MV4-11, CCRF-CEM); activity enhanced in combination with cytarabine [1]. |
| In Vivo Efficacy | Bone marrow ablation in mouse model; reversible myelosuppression [1]. |
| Clinical Activity (Phase Ib) | In relapsed/refractory acute leukemia: 5/73 patients achieved CR/CRp; 11 achieved MLFS [2]. |
| Pharmacokinetics (Clinical) | Low clearance (2 L/h/m²), long terminal half-life (~25h), dose-proportional exposure, non-renal clearance [1] [2]. |
| Primary Toxicities | Myelosuppression, febrile neutropenia, reversible gastrointestinal symptoms, stomatitis [2]. |
For researchers aiming to replicate or benchmark studies, here are the methodologies from key publications.
While Voreloxin's selectivity between TOP2α and TOP2β isoforms is not explicitly detailed in the available literature, this is an area of intense research. The following diagram illustrates the mechanism of a novel, beta-selective catalytic inhibitor, highlighting a potential axis for future drug comparison.
The quest for isoform-selective inhibitors is driven by the need to separate anticancer efficacy from side effects like anthracycline-induced cardiotoxicity, which is linked to TOP2B poisoning in cardiomyocytes [3]. A recent breakthrough identified Topobexin, which allosterically targets the ATPase domain and shows selectivity for TOP2B over TOP2A, demonstrating cardioprotection in animal models [3]. This represents a different approach from Voreloxin, which is a poison rather than a catalytic inhibitor.
I hope this structured compilation of data and experimental details provides a solid foundation for your objective comparison guide. The field of TOP2 inhibition is advancing, particularly in the area of isoform selectivity, which may provide new benchmarks for future comparative analyses.
The following table summarizes the anti-tumor activity of Voreloxin from the referenced study. The models are categorized by tumor type for clarity. In these experiments, tumors were grown to approximately 150 mm³ before treatment, and activity was measured by the tumor growth inhibition rate (IR). A single intravenous dose of Voreloxin at 20 mg/kg was a common regimen [1].
| Tumor Category | Specific Model | Model Type | Reported Efficacy (Tumor Growth Inhibition) |
|---|---|---|---|
| Solid Tumors | KB Nasopharyngeal Carcinoma | Xenograft | 86% IR [1] |
| Breast Cancer | Xenograft | Potent activity (63-88% IR range) [1] | |
| Ovarian Cancer | Xenograft | Potent activity (63-88% IR range) [1] | |
| Colon Cancer | Xenograft | Potent activity (63-88% IR range) [1] | |
| Lung Cancer | Xenograft | Potent activity (63-88% IR range) [1] | |
| Gastric Cancer | Xenograft | Potent activity (63-88% IR range) [1] | |
| Melanoma | Xenograft | Potent activity (63-88% IR range) [1] | |
| Hematologic Tumors | Hematologic Tumor Models (2 models) | Xenograft | Potent activity [1] |
| Drug-Resistant Models | Multidrug Resistant Models (3 models) | Xenograft | Potent activity [1] |
| Murine Syngeneic Models | Colon 26 | Syngeneic | Potent activity [1] |
| Lewis Lung Carcinoma | Syngeneic | Potent activity [1] | |
| M5076 Ovarian Sarcoma | Syngeneic | Potent activity [1] |
Understanding the methodology is crucial for evaluating experimental data. Here are the protocols from the core preclinical and mechanistic studies.
In Vivo Efficacy Study (Cancer Chemotherapy and Pharmacology, 2009) [1]
[1 - (average tumor weight in treated group / average tumor weight in control group)] x 100%. Induction of apoptosis in tumors was also evaluated by measuring caspase-3 activation.Mechanism of Action Study in AML (Haematologica, 2015) [2]
Voreloxin is a first-in-class naphthyridine analog. Its mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to replication-dependent, site-specific DNA damage [1] [2]. The sequence of events is outlined below.
The table below summarizes the key efficacy and safety findings from the Phase 2 clinical trials of voreloxin.
| Trial Feature | 48 mg/m² Cohort (Q3W) | 60 mg/m² Cohort (Q4W) |
|---|---|---|
| Dosing Schedule | Every 3 weeks [1] | Every 4 weeks [1] |
| Number of Evaluable Patients | 65 patients [1] | 32 patients (preliminary) [1] |
| Objective Response Rate (ORR) | 10.8% (7/65: 2 Complete Responses, 5 Partial Responses) [1] | 9.4% (3/32: 1 Complete Response, 2 Partial Responses) [1] |
| Disease Control Rate (DCR) | 46% (Stable Disease ≥90 days + ORR) [1] | Data not yet mature [1] |
| Median Progression-Free Survival (PFS) | 82 - 91 days (approx. 11.7 - 13 weeks) [1] [2] | Not reported |
| Common Grade 3/4 Toxicity | Reversible neutropenia; febrile neutropenia incidence <10% [1] [2] | Reversible neutropenia; febrile neutropenia incidence <10% [1] |
The clinical data for voreloxin was generated through the following trial designs:
Voreloxin is a first-in-class anticancer agent with a unique mechanism. The following diagram illustrates how it targets cancer cells.
Voreloxin is a naphthyridine analog that exerts its anti-cancer effect through a dual mechanism within the cell nucleus [3]:
This combination results in replication-dependent, site-selective DNA double-strand breaks. The cell detects this severe damage and undergoes irreversible G2 cell cycle arrest, ultimately leading to apoptosis (programmed cell death) [3] [2]. Its unique structure helps it evade common drug resistance pathways like P-glycoprotein efflux, potentially allowing it to work in tumors resistant to other therapies [4].
For a contemporary reference, recent data on TUB-040, a novel Antibody-Drug Conjugate (ADC), was presented at the ESMO 2025 congress. In a Phase 2/2a study for platinum-resistant ovarian cancer:
This highlights the progress in the field since voreloxin's development.
For researchers and drug development professionals, the data on voreloxin reveals several critical points: